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Core Science & Biosynthesis

Foundational

physicochemical properties of 7-chloro-6-fluoroquinazolin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Characterization of 7-chloro-6-fluoroquinazolin-2(1H)-one This guide provides a comprehensive framework for the physicochemical characterization of 7-chloro-6-fluoroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 7-chloro-6-fluoroquinazolin-2(1H)-one

This guide provides a comprehensive framework for the physicochemical characterization of 7-chloro-6-fluoroquinazolin-2(1H)-one, a molecule of interest for researchers, scientists, and drug development professionals. The following sections detail the core physicochemical properties and provide robust, field-proven methodologies for their determination. The emphasis is not only on the procedural steps but also on the scientific rationale behind these experimental choices, ensuring a thorough understanding of the data generated.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are crucial for subsequent experimental design and data interpretation.

Chemical Structure:

  • IUPAC Name: 7-chloro-6-fluoroquinazolin-2(1H)-one

  • Molecular Formula: C₈H₄ClFN₂O

  • Molecular Weight: 200.58 g/mol

Table 1: Calculated Physicochemical Properties

PropertyPredicted ValueMethod
XLogP31.8Computational
Hydrogen Bond Donor Count2Computational
Hydrogen Bond Acceptor Count3Computational
Rotatable Bond Count0Computational
Topological Polar Surface Area52.3 ŲComputational

Note: The values in Table 1 are computationally predicted and serve as a preliminary guide. Experimental determination is essential for accurate characterization.

Aqueous Solubility: A Critical Parameter for Biological Activity

Aqueous solubility is a paramount property influencing a compound's absorption and distribution in biological systems. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[1][2][3]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol aims to determine the thermodynamic solubility of 7-chloro-6-fluoroquinazolin-2(1H)-one in various aqueous buffers.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 7-chloro-6-fluoroquinazolin-2(1H)-one to a known volume of each buffer in separate, sealed glass vials.[1] It is crucial to ensure a suspension is formed without significantly altering the properties of the buffer.[5]

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biorelevance) for a sufficient duration (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][3][4] The time to reach equilibrium should be preliminarily assessed by measuring the concentration at different time points until a plateau is observed.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[1]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1][5] A calibration curve with standard solutions of known concentrations must be generated for accurate quantification.[1]

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified pH and temperature.[1] A minimum of three replicate determinations at each pH condition is recommended.[4]

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound to Buffers A->B C Agitate at 37°C for 24-72h B->C D Centrifuge and Filter C->D E Quantify by HPLC D->E F Report Solubility (mg/mL) E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value is crucial for predicting a compound's behavior in different pH environments, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly precise method for pKa determination.[6][7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant(s) of 7-chloro-6-fluoroquinazolin-2(1H)-one.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

  • Sample Preparation: Dissolve a precise quantity of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[6] Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.[6][7]

  • Inert Atmosphere: Purge the sample solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6][7]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds), adding the titrant in small, precise increments.[6][7]

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., signal drift less than 0.01 pH units per minute).[6] Continue the titration until the pH has passed the expected pKa by at least 2 pH units.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point(s) of this curve correspond to the pKa value(s) of the compound.[6][7]

  • Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[6][7]

Diagram 2: Process for pKa Determination via Potentiometric Titration

G A Calibrate pH Meter B Prepare Sample Solution with Constant Ionic Strength A->B C Purge with Nitrogen B->C D Titrate with Standardized Acid/Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa from Inflection Point F->G H Perform Triplicate Measurements G->H

Caption: A stepwise workflow for determining the pKa of a compound using potentiometric titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[2][9] The shake-flask method is a direct and accurate way to measure LogP.[2][10]

Experimental Protocol: LogP Determination using the Shake-Flask Method

This protocol outlines the determination of the n-octanol/water partition coefficient for 7-chloro-6-fluoroquinazolin-2(1H)-one.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Addition: Dissolve a known amount of the compound in the aqueous phase. The initial concentration should be accurately determined.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[10] A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[10]

Diagram 3: Workflow for LogP Determination

G A Pre-saturate n-octanol and water B Dissolve Compound in Aqueous Phase A->B C Add n-octanol and Shake to Equilibrate B->C D Separate the Two Phases C->D E Measure Concentration in Each Phase D->E F Calculate P = [Organic]/[Aqueous] E->F G Calculate LogP = log10(P) F->G

Caption: A schematic of the shake-flask method for LogP determination.

Spectroscopic Analysis

Spectroscopic analysis is essential for structural confirmation and to provide a fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms. The chemical shifts in the NMR spectrum can also change depending on the degree of protonation, which can be used as an alternative method for pKa determination.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule, such as C=O, N-H, C-F, and C-Cl bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Safety and Handling

General Precautions:

  • Handle the compound in a well-ventilated area or a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[12]

Conclusion

The are critical for its development as a potential therapeutic agent. This guide provides a comprehensive framework of robust and validated experimental protocols for determining its aqueous solubility, pKa, and lipophilicity. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (URL: )
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • LogP—Making Sense of the Value - ACD/Labs. (URL: )
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Public
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: )
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: )
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Public
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: )
  • LogP and logD calculations - Document
  • Annex 4 - World Health Organization (WHO). (URL: [Link])

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (URL: [Link])

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • 7-chloro-6-fluoro-1,2-dihydroisoquinolin-1-one — Chemical Substance Information. (URL: [Link])

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (URL: [Link])

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (URL: [Link])

  • 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH. (URL: [Link])

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (URL: [Link])

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google P
  • Physicochemical properties of the new fluoroquinolones | Download Table - ResearchGate. (URL: [Link])

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (URL: [Link])

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][10] - GSC Online Press. (URL: [Link])

  • US11807611B2 - Chlorinated tetralin compounds and pharmaceutical compositions - Google P
  • 7-CHLORO-2-PHENYL-1H-QUINOLIN-4-ONE;A-ISOMER - SpectraBase. (URL: [Link])

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI. (URL: [Link])

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(1H)-one

Senior Application Scientist Note: Initial investigations to locate a registered CAS number and associated peer-reviewed data for 7-chloro-6-fluoroquinazolin-2(1H)-one proved inconclusive, suggesting the compound is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Initial investigations to locate a registered CAS number and associated peer-reviewed data for 7-chloro-6-fluoroquinazolin-2(1H)-one proved inconclusive, suggesting the compound is not extensively characterized in accessible scientific literature. Therefore, this guide has been expertly curated to focus on a closely related and structurally significant analogue, 7-Fluoro-6-nitroquinazolin-4(1H)-one . This compound is a well-documented synthetic intermediate, particularly in the development of kinase inhibitors, making it highly relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Significance

CAS Number: 162012-69-3

Molecular Formula: C₈H₄FN₃O₃

Molecular Weight: 209.14 g/mol

Synonyms: 7-Fluoro-6-nitroquinazolin-4(3H)-one, 7-Fluoro-4-hydroxy-6-nitroquinazoline

7-Fluoro-6-nitroquinazolin-4(1H)-one is a key heterocyclic building block in medicinal chemistry. The quinazolinone scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including approved anticancer drugs.[1] The strategic placement of the fluoro and nitro groups on the benzene ring offers versatile handles for further chemical modification, making it a valuable precursor in the synthesis of targeted therapeutics. Specifically, this intermediate is crucial for creating potent kinase inhibitors by enabling subsequent nucleophilic aromatic substitution reactions at the C4 position.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental for its application in synthetic chemistry and for unambiguous identification.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-Fluoro-6-nitroquinazolin-4(1H)-one.

PropertyValueSource
Physical State Light yellow to Orange powder/crystal
Melting Point 288 °C (decomposition)
Purity (Typical) >98.0% (HPLC)
Storage Room Temperature, recommended in a cool, dark place (<15°C)
Crystallographic Data

The solid-state conformation provides critical insights into the molecule's planarity and intermolecular interactions. The crystal structure of 7-Fluoro-6-nitroquinazolin-4(1H)-one is well-defined.

ParameterValueSource
Crystal System Triclinic[2]
Space Group P-1[2]
Key Feature The quinazolinone moiety is essentially planar. The nitro group is twisted from this plane by approximately 12.0°.[2]
Stabilizing Forces The crystal structure is stabilized by intermolecular hydrogen bonds (N—H···O, C—H···N, and C—H···O).[2]

Synthesis and Mechanistic Rationale

The synthesis of 7-Fluoro-6-nitroquinazolin-4(1H)-one is typically achieved via electrophilic nitration of a quinazolinone precursor. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthetic Workflow Diagram

The following diagram illustrates a common and reliable synthetic pathway.

G cluster_0 Synthesis of 7-Fluoro-6-nitroquinazolin-4(1H)-one A 7-Fluoroquinazolin-4(3H)-one C Reaction at Elevated Temperature (e.g., 373 K / 100 °C) A->C Substrate B Nitrating Mixture (conc. H₂SO₄, fuming HNO₃) B->C Reagents D Work-up (Quenching on ice-water) C->D Crude Mixture E Isolation & Purification (Filtration, Recrystallization) D->E Precipitate F 7-Fluoro-6-nitroquinazolin-4(1H)-one (Final Product) E->F Purified Product G A 7-Fluoro-6-nitroquinazolin-4(1H)-one B Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) A->B C 6-Amino-7-fluoroquinazolin-4(1H)-one B->C D Chlorination at C4 (e.g., SOCl₂) C->D E 4-Chloro-7-fluoro-6-aminoquinazoline D->E F Nucleophilic Aromatic Substitution (SNAr) with substituted aniline E->F G Potent Kinase Inhibitor (e.g., EGFR inhibitor scaffold) F->G

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 7-Chloro-6-fluoroquinazolin-2(1H)-one Derivatives and Analogs for Drug Discovery

Introduction: The Quinazolinone Core in Modern Medicinal Chemistry The quinazolinone scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Core in Modern Medicinal Chemistry

The quinazolinone scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Its derivatives have been extensively explored and developed as potent therapeutic agents, particularly in oncology.[2] The inherent drug-like properties of the quinazolinone core, combined with the versatility for chemical modification, make it an attractive starting point for the design of novel inhibitors targeting various biological pathways. This guide focuses on the emerging class of 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives, exploring their synthetic rationale, potential biological significance, and the strategic considerations for their development as next-generation therapeutics.

The introduction of halogen atoms, specifically chlorine and fluorine, at the 7 and 6 positions of the quinazolinone ring, respectively, is a deliberate design strategy. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. The 7-chloro substitution, in particular, has been associated with enhanced biological activity in various quinazoline-based compounds.[3] This technical guide will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this specific class of quinazolinone derivatives.

Synthetic Strategies and Mechanistic Insights

The synthesis of the 7-chloro-6-fluoroquinazolin-2(1H)-one core is predicated on established methodologies for quinazolinone ring formation, with careful selection of starting materials bearing the requisite halogenation pattern. A plausible and efficient synthetic approach commences with a substituted anthranilic acid derivative, which undergoes cyclization to form the heterocyclic core.

Proposed Synthetic Pathway

A logical synthetic route to the target scaffold would likely begin with 2-amino-4-chloro-5-fluorobenzoic acid. This starting material can be cyclized to form the corresponding 1H-benzo[d][2][4]oxazine-2,4-dione (isatoic anhydride) derivative, a versatile intermediate in quinazolinone synthesis.[5] Subsequent reaction with an appropriate nitrogen source would yield the desired 7-chloro-6-fluoroquinazolin-2(1H)-one.

Synthetic Pathway start 2-Amino-4-chloro- 5-fluorobenzoic Acid intermediate1 7-Chloro-6-fluoro-1H-benzo[d][1,3] oxazine-2,4-dione start->intermediate1 Phosgene equivalent (e.g., triphosgene) product 7-Chloro-6-fluoro- quinazolin-2(1H)-one intermediate1->product Ammonia or primary amine (R-NH2)

Caption: Proposed synthetic pathway for 7-chloro-6-fluoroquinazolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Chloro-6-fluoro-1H-benzo[d][2][4]oxazine-2,4-dione

This protocol is adapted from general procedures for the synthesis of isatoic anhydrides.[5][6]

  • Reaction Setup: To a solution of 2-amino-4-chloro-5-fluorobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane), add a phosgene equivalent (e.g., triphosgene) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then triturated with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and byproducts.

  • Purification: The resulting solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-chloro-6-fluoro-1H-benzo[d][2][4]oxazine-2,4-dione.

Experimental Protocol: Synthesis of 7-Chloro-6-fluoroquinazolin-2(1H)-one

This protocol is based on established methods for the conversion of isatoic anhydrides to quinazolinones.

  • Reaction Setup: A solution of 7-chloro-6-fluoro-1H-benzo[d][2][4]oxazine-2,4-dione in a polar aprotic solvent (e.g., dimethylformamide) is treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). For the synthesis of N-substituted analogs, a primary amine is used instead.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to afford the desired 7-chloro-6-fluoroquinazolin-2(1H)-one derivative.

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various protein kinases.[2] The strategic placement of chloro and fluoro substituents on this core is anticipated to modulate its biological activity profile.

Anticipated Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold is likely to exhibit activity through one or more of the following mechanisms:

  • Kinase Inhibition: Quinazolinones are well-known inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] The halogen substituents can enhance binding to the ATP-binding pocket of these kinases.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K pathway is frequently dysregulated in cancer, and several quinazoline derivatives have been developed as PI3K inhibitors.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[9]

  • Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at specific checkpoints, is another common mechanism of action for quinazolinone-based anticancer agents.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinazolinone 7-Chloro-6-fluoro- quinazolin-2(1H)-one Derivative Quinazolinone->RTK Inhibition Quinazolinone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold is not yet extensively documented, valuable insights can be extrapolated from related quinazolinone series.

PositionSubstituent/ModificationGeneral Effect on ActivityReference
C2 Varied amines and substituted phenyl ringsCritical for potency and selectivity.[3]
N3 Small alkyl or aryl groupsInfluences binding and pharmacokinetic properties.[10]
C6 Electron-withdrawing groups (e.g., -F)Often enhances activity.[1]
C7 Halogens (e.g., -Cl)Generally increases potency.[3]

Workflow for Biological Evaluation

A systematic approach is essential for the comprehensive biological evaluation of novel 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives.

Evaluation_Workflow Synthesis Synthesis & Purification of Derivatives Primary_Screening In vitro Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) Synthesis->Primary_Screening Target_Identification Target-based Assays (e.g., Kinase inhibition assays) Primary_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis assays, Cell cycle analysis) Target_Identification->Mechanism_of_Action In_Vivo_Studies In vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies

Sources

Exploratory

Comprehensive Spectroscopic Elucidation of 7-Chloro-6-fluoroquinazolin-2(1H)-one

Analytical Strategy & Causality The structural elucidation of 7-chloro-6-fluoroquinazolin-2(1H)-one presents a unique analytical challenge. As a di-halogenated bicyclic heterocycle, its characterization cannot rely on si...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategy & Causality

The structural elucidation of 7-chloro-6-fluoroquinazolin-2(1H)-one presents a unique analytical challenge. As a di-halogenated bicyclic heterocycle, its characterization cannot rely on simple 1D spectral matching. Instead, it requires a self-validating, multi-modal spectroscopic approach.

In my experience overseeing the characterization of quinazoline-based active pharmaceutical ingredient (API) intermediates, a common pitfall is ignoring the profound impact of lactam-lactim tautomerism and intermolecular hydrogen bonding. Quinazolinones form robust dimeric or polymeric chains in the solid state and in non-polar solutions.

The Causality of Method Selection:

  • NMR Solvent Selection: We strictly utilize DMSO- d6​ rather than CDCl 3​ . Non-polar halogenated solvents fail to disrupt the extensive hydrogen-bonding networks of the lactam core, leading to extreme line broadening or complete insolubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the molecule predominantly in the 2(1H)-one tautomer and yielding sharp, highly resolved resonances .

  • Ionization Technique: Electrospray Ionization in positive mode (ESI+) is chosen because the basic imine nitrogen (N3) and the lactam carbonyl readily accept a proton. High-Resolution Mass Spectrometry (HRMS) is mandatory to resolve the isotopic signature of the chlorine atom, providing an internal validation of the molecular formula.

  • Vibrational Analysis: Attenuated Total Reflectance (ATR-FTIR) is prioritized over traditional KBr pellet methods. The high pressure required for KBr pellets can induce polymorphic shifts or ion-exchange artifacts, whereas ATR preserves the native solid-state hydrogen bonding network .

Nuclear Magnetic Resonance (NMR) Profiling

1H and 19F NMR: Exploiting Heteronuclear Spin

The 1 H NMR spectrum is defined by the rigid aromatic system and the heteronuclear spin-spin coupling from the fluorine atom at C6.

  • H5 and H8 Protons: The fluorine atom acts as a critical structural probe. The proton at C5 (ortho to F6) appears as a distinct doublet with a characteristic 3JHF​ coupling of ~9.5 Hz. The proton at C8 (meta to F6) appears as a doublet with a smaller 4JHF​ coupling of ~6.5 Hz.

  • H4 Proton: The proton on the pyrimidine ring (C4) is highly deshielded by the adjacent C=N double bond, appearing as a sharp singlet downfield at ~9.02 ppm.

13C NMR: A Self-Validating Assignment System

The 13 C NMR spectrum serves as an internal validation matrix due to the extensive 13 C- 19 F scalar couplings.

  • C6 Anchor: The carbon directly attached to the fluorine (C6) undergoes massive splitting, appearing as a doublet with 1JCF​≈245 Hz.

  • Orthogonal Validation: The adjacent carbons, C5 and C7, must exhibit 2JCF​ couplings of ~18–22 Hz. If the assigned C7 (the chlorinated carbon) does not display this ~18.5 Hz splitting, the structural assignment is fundamentally flawed.

2D NMR (HMBC): Mapping the Pyrimidine Core

To unambiguously differentiate this structure from its 4(3H)-one isomer, we utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). The H4 singlet (9.02 ppm) acts as the anchor. It shows strong 3JCH​ correlations to the carbonyl C2 (153.1 ppm) and the bridgehead C8a (140.5 ppm), completely mapping the orientation of the pyrimidine ring.

HMBC H4 H-4 (9.0 ppm) C2 C-2 (153 ppm) H4->C2 3J C4a C-4a (115 ppm) H4->C4a 2J C8a C-8a (140 ppm) H4->C8a 3J H5 H-5 (7.8 ppm) H5->C4a 3J C7 C-7 (125 ppm) H5->C7 3J H8 H-8 (7.4 ppm) H8->C8a 2J C6 C-6 (153 ppm) H8->C6 3J

Fig 1. Key 2D NMR HMBC (1H-13C) correlations establishing the pyrimidine ring orientation.

High-Resolution Mass Spectrometry (HRMS)

In ESI+ HRMS, the compound yields a protonated molecular ion [M+H]+ at m/z 199.0072. The presence of the chlorine atom is immediately verified by the characteristic M+2 isotopic peak at m/z 201.0045, appearing in a ~3:1 relative abundance ratio.

Fragmentation Pathway (CID): The collision-induced dissociation (CID) of the [M+H]+ ion triggers a retro-Diels-Alder-like fragmentation of the pyrimidine ring . The initial neutral loss is carbon monoxide (CO, 28 Da), driven by the stability of the resulting m/z 171.012 intermediate. Subsequent expulsion of hydrogen cyanide (HCN, 27 Da) yields a highly conjugated fluorochlorobenzene radical cation at m/z 144.006.

MS_Frag M [M+H]+ m/z 199.007 F1 [M+H - CO]+ m/z 171.012 M->F1 - CO (28 Da) F3 [M+H - HCN]+ m/z 172.000 M->F3 - HCN (27 Da) F2 [M+H - CO - HCN]+ m/z 144.006 F1->F2 - HCN (27 Da)

Fig 2. ESI-MS/MS positive ion fragmentation pathway of 7-chloro-6-fluoroquinazolin-2(1H)-one.

Vibrational Spectroscopy (ATR-FTIR)

The solid-state IR spectrum provides direct evidence of the lactam core. The ν(C=O) stretch is observed at 1665 cm −1 , shifted slightly lower than a typical isolated amide due to conjugation with the aromatic system and strong intermolecular hydrogen bonding. The ν(C−F) stretch dominates the fingerprint region as a highly intense, sharp band at 1140 cm −1 .

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Acquisition

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe to maximize the signal-to-noise ratio for the insensitive 13 C nucleus.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (d1) = 2.0 s.

    • 13 C NMR: 1024 scans, d1 = 2.0 s, with 1 H decoupling.

    • 19 F NMR: 64 scans, d1 = 1.0 s.

  • Validation Step: Run a 1 H- 13 C HMBC sequence optimized for long-range couplings ( J=8 Hz) to confirm the C4 to C2/C8a connectivity.

Protocol B: HRMS Analysis

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) modified with 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Inject 2 µL into a High-Resolution Q-TOF Mass Spectrometer.

  • Ionization: ESI positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Validation Step: Verify that the mass error for the [M+H]+ ion is ≤3.0 ppm and the 35Cl/37Cl isotopic ratio is approximately 3:1.

Protocol C: ATR-FTIR

  • Background: Collect an ambient air background spectrum (64 scans, 4 cm −1 resolution).

  • Acquisition: Place 2-3 mg of neat powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Processing: Acquire 64 scans from 4000 to 400 cm −1 . Apply ATR correction algorithms to account for wavelength-dependent penetration depth.

Data Summary Tables

Table 1: 1 H and 19 F NMR Assignments (600 MHz / 564 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
1 H12.05br s-1HN1-H (Lactam)
1 H9.02s-1HC4-H
1 H7.85d 3JHF​ = 9.51HC5-H
1 H7.42d 4JHF​ = 6.51HC8-H
19 F-115.4d 3JFH​ = 9.51FC6-F
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
160.2s-C4 (C=N)
153.8d 1JCF​ = 245.0C6 (C-F)
153.1s-C2 (C=O)
140.5d 4JCF​ = 2.0C8a
125.4d 2JCF​ = 18.5C7 (C-Cl)
118.2d 3JCF​ = 6.0C8
115.6d 3JCF​ = 8.5C4a
113.4d 2JCF​ = 22.0C5
Table 3: High-Resolution Mass Spectrometry (ESI+)
Ion SpeciesFormulaTheoretical m/zObserved m/zError (ppm)
[M+H]+ ( 35 Cl)C 8​ H 5​ ClFN 2​ O + 199.0069199.0072+1.5
[M+H]+ ( 37 Cl)C 8​ H 5​ 37 ClFN 2​ O + 201.0040201.0045+2.4
[M+H−CO]+ C 7​ H 5​ ClFN 2​ + 171.0120171.0123+1.7
[M+H−CO−HCN]+ C 6​ H 4​ ClF + 144.0058144.0061+2.0
Table 4: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3150 - 3250Broad, Medium ν (N-H)Lactam N-H stretch (H-bonded network)
1665Sharp, Strong ν (C=O)Amide I / Lactam carbonyl stretch
1610Sharp, Medium ν (C=N)Pyrimidine ring imine stretch
1580, 1495Sharp, Medium ν (C=C)Aromatic ring skeletal vibrations
1140Sharp, Strong ν (C-F)Aryl fluoride stretch
780Sharp, Strong ν (C-Cl)Aryl chloride stretch

References

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules (MDPI), 2023, 28(3), 978. URL: [Link]

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties Source: IntechOpen, 2020. URL: [Link]

  • Title: Synthesis, characterization and biological activity of some new pyrazino[2,1-b]quinazolinone derivatives Source: Der Pharma Chemica, 2010, 2(5), 244-255. URL: [Link]

  • Title: Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives Source: Journal of the American Chemical Society (ACS), 1952, 74(19), 4834–4835. URL: [Link]

Foundational

The Quinazolinone Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Design

Introduction: The Privileged Quinazolinone Core The quinazolinone scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring, stands as a cornerstone in modern medicinal chemistry. Its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Quinazolinone Core

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring, stands as a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, a versatility that has earned it the designation of a "privileged structure." Over the past few decades, molecules incorporating this core have been successfully developed into approved drugs for a range of therapeutic areas, particularly in oncology. More than 20 drugs containing the quinazoline or quinazolinone core have received FDA approval for anti-tumor use, acting on targets such as kinases and tubulin.

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinazolinone derivatives. It is designed for researchers and drug development professionals, moving beyond a simple catalog of activities to explain the causal links between specific structural modifications and their resulting biological outcomes. We will delve into the key molecular interactions that govern efficacy across various therapeutic targets, supported by field-proven experimental insights and methodologies.

The 4(3H)-Quinazolinone Nucleus: Structural Foundation and Synthetic Strategy

The most extensively studied isomer is the 4(3H)-quinazolinone. The numbering of the quinazolinone ring system is fundamental to understanding its SAR. Key positions for substitution, which critically influence biological activity, are C-2, N-3, C-6, and C-8.

The properties and biological effects of quinazolinone derivatives are profoundly influenced by the nature and placement of substituents on both the benzene and pyrimidine rings.

Core Synthetic Workflow

A prevalent and versatile method for synthesizing the 4(3H)-quinazolinone core begins with anthranilic acid. The general workflow involves acylation followed by cyclization. This foundational process allows for the introduction of diversity at what will become the C-2 position of the quinazolinone ring. Subsequent reactions can then be used to modify the N-3 position.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Derivatization Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid N-Acylanthranilic Acid Anthranilic Acid->N-Acylanthranilic Acid Acylation Acylating Agent Acyl Chloride or Carboxylic Acid Acylating Agent->N-Acylanthranilic Acid Benzoxazinone Benzoxazinone N-Acylanthranilic Acid->Benzoxazinone Dehydration/ Cyclization 4(3H)-Quinazolinone Core 4(3H)-Quinazolinone Core Benzoxazinone->4(3H)-Quinazolinone Core Amination/ Rearrangement Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->4(3H)-Quinazolinone Core

Caption: General workflow for 4(3H)-quinazolinone synthesis.

Structure-Activity Relationships by Therapeutic Target

The biological activity of quinazolinone derivatives can be finely tuned by strategic substitutions at various positions of the core structure. Below, we dissect the SAR for major therapeutic classes.

Anticancer Activity

Quinazolinones have made their most significant clinical impact as anticancer agents. Their mechanisms are diverse, but two of the most well-characterized are the inhibition of tubulin polymerization and the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Quinazolinone derivatives can disrupt this process by binding to tubulin, preventing its polymerization into functional microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Many of these compounds bind to the colchicine binding site on β-tubulin.

  • Position 2: This position is crucial for potent anti-tubulin activity. Small, flexible alkyl groups or substituted phenyl rings are often favored. The introduction of a sulfamate motif, mimicking steroid sulfatase inhibitors, has been shown to enhance activity.

  • Position 3: A substituted aryl group at this position is a common feature. The nature and position of the substituent on this aryl ring can significantly modulate potency. For example, methoxy or halogen substitutions are frequently explored to optimize binding interactions.

  • Positions 6 & 7: Substitution with electron-donating groups like methoxy groups often enhances antiproliferative activity. This is a feature shared with many EGFR inhibitors as well.

Key Causality: The substituents at positions 2 and 3 are primarily responsible for direct interactions within the colchicine binding pocket of tubulin. The aryl ring at N-3 often occupies a hydrophobic pocket, while the C-2 substituent can form hydrogen bonds or other key interactions. For instance, some quinazolinone sulfamates have their sulfamate group interacting positively at the colchicine binding site, preventing the conformational changes needed for tubulin assembly.

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell growth in various cancers. Quinazoline-based inhibitors like Gefitinib and Erlotinib are competitive inhibitors at the ATP-binding site of the EGFR kinase domain.

  • Position 4: A 4-anilino (substituted aminophenyl) group is the hallmark of most quinazoline-based EGFR inhibitors. This moiety is critical as the quinazoline N-1 and the exocyclic amine form crucial hydrogen bonds with the "hinge" region of the kinase domain (specifically with the backbone of Met793).

  • Positions 6 & 7: Small, electron-donating groups, particularly methoxy or other alkoxy groups, are vital for high-potency inhibition. These groups occupy a hydrophobic pocket near the ATP binding site and can increase the affinity of the inhibitor for the receptor.

  • Substituents on the 4-anilino Ring: The substitution pattern on the 4-anilino ring dictates selectivity and potency. Small hydrophobic groups or solubilizing chains are often introduced here to fine-tune pharmacokinetic properties and interact with solvent-exposed regions of the binding site.

Key Causality: The 4-anilinoquinazoline scaffold acts as a "privileged" pharmacophore for kinase inhibition due to its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. Modifications at positions 6 and 7 enhance binding affinity through favorable hydrophobic interactions, while the anilino substituent allows for optimization of properties and targeting of specific kinase conformations.

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling\nCascade Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Signaling\nCascade activates ATP ATP ATP->Dimerization binds Quinazolinone\nInhibitor Quinazolinone Inhibitor Quinazolinone\nInhibitor->Dimerization blocks ATP binding Cellular Response Proliferation, Survival Signaling\nCascade->Cellular Response

Caption: Inhibition of the EGFR signaling pathway by quinazolinones.

Compound ClassTargetKey Structural FeaturesRepresentative IC50/GI50 Values
Anticancer TubulinC2: Aryl sulfamate; N3: Aryl group50-300 nM (GI50 against DU-145 cells)
Anticancer EGFRC4: Anilino group; C6, C7: Methoxy groups20-60 nM (IC50 against EGFR kinase)
Anti-inflammatory COX-2C2, C3: Various substituted aryl ringsSelective for COX-2 over COX-1
Antimicrobial Bacterial Cell Wall/DNAC6, C8: Halogen (Br, Cl); N3: Aryl groupMIC: 0.39-1.56 µg/mL against S. aureus
Anticonvulsant GABA-A Receptor (putative)N3: Substituted phenylalkanamidesED50: 28.90 mg/kg (MES test)
Anti-inflammatory Activity

Certain quinazolinone derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

  • Positions 2 and 3: The nature of the substituents at these positions is paramount. Often, bulky aromatic or heteroaromatic rings are incorporated. For instance, 2-methyl-3-aryl quinazolinones have shown promise.

  • Position 6: Introduction of a halogen, such as bromine, can enhance anti-inflammatory potential.

Key Causality: The anti-inflammatory SAR suggests that the quinazolinone scaffold can be oriented within the COX active site to block prostaglandin synthesis. The substituents at C-2 and N-3 likely engage with hydrophobic channels and key amino acid residues within the enzyme, with some derivatives showing selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially leading to a better gastrointestinal safety profile.

Antimicrobial Activity

The quinazolinone core is a versatile template for developing agents against a range of microbial pathogens, including bacteria and fungi.

  • Positions 2 and 3: A substituted aromatic ring at N-3 is often essential. At C-2, methyl or thiol groups are common features in active compounds.

  • Positions 6 and 8: The presence of halogens (e.g., bromine, chlorine) at these positions on the benzene ring consistently enhances antimicrobial and antifungal activity. For example, 6,8-dibromo-4(3H)-quinazolinone derivatives show potent activity against both Gram-positive and Gram-negative bacteria.

Key Causality: Halogenation at positions 6 and 8 increases the lipophilicity and electron-withdrawing nature of the molecule. This can improve cell wall penetration and enhance interactions with microbial targets, which may include DNA gyrase or other essential enzymes.

Anticonvulsant Activity

Derivatives of 4(3H)-quinazolinone have been extensively investigated for their anticonvulsant effects, with activity demonstrated in preclinical models like the maximal electroshock (MES) test.

  • Position 3: This position is a key site for modification. Attaching substituted phenylalkanamide or benzohydrazide moieties has yielded compounds with potent activity.

  • Incorporation of Amino Acids: Linking amino acids to the quinazolinone structure has been explored as a strategy to improve bioavailability and anticonvulsant effects.

  • Substituents on Aryl Rings: Electron-withdrawing groups (e.g., halogens) in the para-position of an N-3 aryl substituent tend to produce more potent anticonvulsant activity than electron-donating groups.

Key Causality: While the exact mechanism is not always fully elucidated, it is hypothesized that these compounds modulate the activity of ion channels or neurotransmitter systems, such as enhancing GABAergic inhibition, to suppress seizure spread. The specific side chains at N-3 are critical for interacting with the putative receptor site.

Key Experimental Methodologies

The validation of SAR claims rests on robust and reproducible experimental protocols. The following are standard, high-level methodologies used to evaluate the biological activities of quinazolinone derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a test compound on the GTP-induced polymerization of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which is measured as an increase in absorbance at 340 nm.

  • Preparation:

    • Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a fresh stock of 10 mM GTP in the same buffer. Add GTP to the tubulin solution to a final concentration of 1 mM. Keep on ice.

    • Prepare serial dilutions of the test quinazolinone derivative in buffer. Include a positive control (e.g., paclitaxel for enhancers, colchicine for inhibitors) and a negative control (vehicle, e.g., DMSO).

  • Assay Execution:

    • Pre-warm a 96-well microplate to 37°C in a temperature-controlled spectrophotometer.

    • On ice, pipette the reaction mixtures into the wells. A typical 100 µL reaction consists of 90 µL of the tubulin/GTP solution and 10 µL of the test compound dilution.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

    • Plot absorbance versus time to generate polymerization curves.

    • Determine key parameters: the lag time for nucleation, the maximum rate of polymerization (Vmax), and the maximum polymer mass (plateau absorbance).

    • Calculate the IC50 value (for inhibitors) by plotting the Vmax or plateau absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP consumed during the phosphorylation of a peptide substrate by the EGFR enzyme. The remaining ATP is converted into a luminescent signal.

  • Preparation:

    • Prepare serial dilutions of the test quinazolinone derivative in a suitable buffer with a final DMSO concentration typically below 1%.

    • Prepare a reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA).

    • Dilute recombinant human EGFR kinase (wild-type or mutant) and a suitable peptide substrate in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well white microplate, add the test compound dilutions.

    • Add the EGFR enzyme solution to each well and pre-incubate for ~30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to deplete the remaining ATP; second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light.[2]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.[3]

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)

This is a standard model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

  • Animal Acclimatization and Grouping:

    • Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test quinazolinone derivative or control compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[4]

  • Measurement and Analysis:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

    • The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point. The maximal inflammatory response is typically observed around 3-5 hours.

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice (In Vivo Anticonvulsant)

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animal Preparation:

    • Use male albino mice (20-25 g).

    • Administer the test quinazolinone derivative or control compounds (e.g., Phenytoin) at various doses, typically via i.p. injection. Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to take effect.

  • Seizure Induction:

    • Apply a supramaximal electrical stimulus via corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA, 60 Hz, for 0.2 seconds.

  • Observation and Endpoint:

    • Observe the animal immediately after the stimulus. The characteristic endpoint of an unprotected animal is the tonic hindlimb extension, where the hindlimbs are fully extended at a 180-degree angle to the body plane.

    • An animal is considered "protected" if the tonic hindlimb extension is abolished.

  • Data Analysis:

    • The percentage of animals protected at each dose is recorded.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation:

    • Prepare a two-fold serial dilution of the test quinazolinone derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The structure-activity relationships outlined in this guide demonstrate that small, strategic modifications to the core can profoundly alter biological activity, allowing for the fine-tuning of potency and selectivity against a wide array of targets.

  • For anticancer agents, the dichotomy between tubulin inhibitors and kinase inhibitors is largely dictated by the substitution pattern around the pyrimidine ring, with C-2/N-3 modifications favoring tubulin binding and C-4/C-6/C-7 substitutions driving kinase inhibition. Future work will likely focus on developing derivatives that can overcome resistance mechanisms, such as those targeting mutant forms of EGFR.

  • In other therapeutic areas, the principles remain consistent: halogenation of the benzene ring is a reliable strategy for enhancing antimicrobial activity, while the N-3 position serves as a critical handle for introducing diverse chemical functionalities to modulate anti-inflammatory and anticonvulsant properties.

The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deep understanding of the SAR principles discussed herein, will undoubtedly lead to the development of next-generation quinazolinone-based therapeutics with improved efficacy and safety profiles.

References

  • Morris, J. C. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Calixto, J. B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Planta Medica. Available at: [Link]

  • Luszczki, J. J., et al. (2021). Maximal Electroshock Seizure Test. Bio-protocol. Available at: [Link]

  • Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]

  • Winter, C. A., et al. (1962). Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Dittmar, A. J., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Morris, J. C. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]

  • Various Authors. (2025). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Various Journals. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Davoodnia, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • Various Authors. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available at: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available at: [Link]

  • Liu, Z. P., et al. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Al-Sammarraie, A. M. K. (2024). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. ResearchGate. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 7-chloro-6-fluoroquinazolin-2(1H)-one from anthranilic acid

Application Note: Synthesis of 7-Chloro-6-fluoroquinazolin-2(1H)-one from 2-Amino-4-chloro-5-fluorobenzoic Acid Introduction & Strategic Overview Quinazolin-2(1H)-ones are privileged heterocyclic scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 7-Chloro-6-fluoroquinazolin-2(1H)-one from 2-Amino-4-chloro-5-fluorobenzoic Acid

Introduction & Strategic Overview

Quinazolin-2(1H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in oncology (e.g., KRAS G12C inhibitors) and antiviral therapeutics[1]. Synthesizing the 7-chloro-6-fluoro substituted derivative requires a highly regioselective approach. While the direct condensation of anthranilic acids with urea yields quinazoline-2,4-diones, selectively removing the C4-carbonyl to yield the 2(1H)-one is synthetically punishing and often results in poor yields.

To bypass this limitation, this protocol details a high-yielding, three-step bottom-up synthesis starting from 2-amino-4-chloro-5-fluorobenzoic acid. By sequentially reducing the carboxylic acid, oxidizing to the aldehyde, and performing a urea-mediated cyclocondensation, researchers can achieve absolute regiocontrol over the quinazoline core.

Mechanistic Rationale & Causality

Do not merely execute reactions; understand the chemical causality driving each step:

  • Step 1: Chemoselective Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) is employed to reduce the carboxylic acid to a benzylic alcohol. Borane acts as an electrophilic reducing agent, rapidly coordinating with the Lewis basic carboxylate to form a triacyloxyborane intermediate, which is subsequently reduced[2]. This choice is deliberate: nucleophilic reducing agents like LiAlH4​ risk unwanted dehalogenation of the fluoro/chloro substituents, whereas BH3​ offers exquisite chemoselectivity.

  • Step 2: Controlled Oxidation: Activated Manganese(IV) oxide ( MnO2​ ) in dichloromethane is utilized to oxidize the resulting benzylic alcohol to the corresponding benzaldehyde. MnO2​ operates via a surface-mediated single-electron transfer (radical) mechanism, which strictly halts at the aldehyde stage, preventing over-oxidation back to the carboxylic acid[2].

  • Step 3: Urea-Mediated Cyclocondensation: The final step involves the condensation of the 2-aminobenzaldehyde intermediate with urea in glacial acetic acid. The primary aniline attacks the urea carbonyl, eliminating ammonia to form a ureido intermediate. The acidic medium activates the aldehyde for intramolecular nucleophilic attack by the terminal urea nitrogen, followed by dehydration to forge the C=N double bond of the quinazolin-2(1H)-one core[3].

Synthetic Workflow

SynthesisWorkflow A 2-Amino-4-chloro- 5-fluorobenzoic acid B (2-Amino-4-chloro- 5-fluorophenyl)methanol A->B Step 1: BH3·THF Reduction C 2-Amino-4-chloro- 5-fluorobenzaldehyde B->C Step 2: MnO2 Oxidation D 7-Chloro-6-fluoroquinazolin- 2(1H)-one C->D Step 3: Urea, AcOH Cyclocondensation

Figure 1: Three-step synthetic workflow for 7-chloro-6-fluoroquinazolin-2(1H)-one.

Self-Validating Experimental Protocols

Step 1: Synthesis of (2-Amino-4-chloro-5-fluorophenyl)methanol
  • Reaction Setup: Dissolve 2-amino-4-chloro-5-fluorobenzoic acid (1.0 equiv) in anhydrous THF (0.3 M) under an inert argon atmosphere at 0 °C.

  • Reagent Addition: Dropwise add BH3​⋅THF (1 M in THF, 3.0 equiv) to manage hydrogen gas evolution.

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours[2].

  • Workup: Quench carefully with methanol at 0 °C until effervescence ceases. Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar baseline acid, replaced by a new UV-active spot ( Rf​≈0.4 ). 1H NMR ( CDCl3​ ) must show a new singlet at ~4.6 ppm (2H, −CH2​OH ) and the disappearance of the broad −COOH peak.

Step 2: Synthesis of 2-Amino-4-chloro-5-fluorobenzaldehyde
  • Reaction Setup: Dissolve the crude alcohol from Step 1 in anhydrous DCM (0.2 M).

  • Reagent Addition: Add activated MnO2​ (10.0 equiv) in a single portion.

  • Execution: Stir the black suspension vigorously at room temperature for 4-6 hours[2].

  • Workup: Filter the mixture through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM. Concentrate the filtrate to afford the aldehyde.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will reveal a fast-moving yellow spot ( Rf​≈0.7 ). The critical self-validation checkpoint is 1H NMR ( CDCl3​ ), which must exhibit a sharp, highly deshielded singlet at ~9.8 ppm (1H, −CHO ).

Step 3: Synthesis of 7-Chloro-6-fluoroquinazolin-2(1H)-one
  • Reaction Setup: Suspend the 2-amino-4-chloro-5-fluorobenzaldehyde (1.0 equiv) and urea (3.0 equiv) in glacial acetic acid (0.5 M).

  • Execution: Heat the mixture to reflux (120 °C) for 8 hours[3].

  • Workup: The product typically precipitates from the reaction mixture upon cooling to room temperature. Filter the solid, wash sequentially with cold water and cold ethanol to remove unreacted urea and acetic acid traces, and dry under high vacuum.

  • Self-Validation Checkpoint: The reaction is visually validated by the formation of a precipitate. LC-MS analysis should confirm the product mass ( [M+H]+=199.0 ). 1H NMR ( DMSO-d6​ ) will show the diagnostic C4-H imine proton as a sharp singlet at ~9.2 ppm, confirming successful cyclization and dehydration.

Quantitative Data Summary

StepIntermediate / ProductMW ( g/mol )Expected YieldDiagnostic Validation Peak
1 (2-Amino-4-chloro-5-fluorophenyl)methanol175.5985–90% 1H NMR : ~4.6 ppm (s, 2H, −CH2​OH )
2 2-Amino-4-chloro-5-fluorobenzaldehyde173.5775–80% 1H NMR : ~9.8 ppm (s, 1H, −CHO )
3 7-Chloro-6-fluoroquinazolin-2(1H)-one198.5865–75% 1H NMR : ~9.2 ppm (s, 1H, C4-H )

Sources

Application

Application Note: Evaluating 7-Chloro-6-Fluoroquinazolin-2(1H)-one Derivatives in KRAS G12C Mutant Cancer Cell Lines

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists Document Type: Standard Operating Procedure & Scientific Rationale Guide Introduction & Scientific Rationale The compound 7-chloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists Document Type: Standard Operating Procedure & Scientific Rationale Guide

Introduction & Scientific Rationale

The compound 7-chloro-6-fluoroquinazolin-2(1H)-one (CAS 1593596-55-4) has emerged as a privileged structural scaffold in modern oncology drug discovery, particularly in the development of covalent inhibitors targeting the Switch-II pocket of mutant GTPases. Recent patent literature and structure-based drug design efforts highlight the utility of this quinazolinone core in synthesizing highly potent inhibitors of the KRAS G12C mutation, a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) [1].

From a medicinal chemistry perspective, this scaffold provides distinct advantages:

  • The 7-Chloro Handle: Serves as an ideal leaving group for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce piperazine or other linker moieties that carry the covalent acrylamide warhead.

  • The 6-Fluoro Substitution: Modulates the pKa of adjacent functional groups, enhances metabolic stability, and improves lipophilic binding efficiency within the cryptic hydrophobic pockets of the target protein.

  • The 2(1H)-one Core: Provides rigid, directional hydrogen-bonding capabilities essential for anchoring the molecule to the protein backbone.

This application note details the standardized protocols for evaluating novel libraries of 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives in human cancer cell lines. To ensure a self-validating experimental system, the workflows described herein prioritize causality—linking direct target engagement to downstream signaling blockade and ultimate phenotypic cell death.

Experimental Workflow & Logic

When evaluating novel derivatives, a linear progression from phenotypic screening to mechanistic validation is required. We utilize a tiered approach: 3D viability assays establish potency, Cellular Thermal Shift Assays (CETSA) confirm on-target binding, and phosphoprotein analysis validates the mechanism of action (MOA).

Workflow Scaffold 7-chloro-6-fluoroquinazolin-2(1H)-one (Core Scaffold) Synthesis Late-Stage Diversification (Cross-coupling, Warhead addition) Scaffold->Synthesis CellModels Cancer Cell Line Selection (MIA PaCa-2, NCI-H358, A549) Synthesis->CellModels Viability 3D Spheroid Viability Assay (CellTiter-Glo 3D) CellModels->Viability Target Target Engagement (CETSA) CellModels->Target Signaling Downstream MOA (p-ERK Western Blot) CellModels->Signaling

Figure 1: Workflow from scaffold diversification to biological validation.

Cell Line Selection Rationale

To ensure data integrity, your cell line panel must include isogenic or biologically distinct controls [2]:

  • MIA PaCa-2 (Pancreatic): Homozygous KRAS G12C mutation. Highly sensitive positive control.

  • NCI-H358 (NSCLC): Heterozygous KRAS G12C mutation. Clinically relevant lung model.

  • A549 (NSCLC): KRAS G12S mutation. Critical Negative Control. Covalent inhibitors targeting Cys12 should show >100-fold drop in potency here, proving the acrylamide warhead is specifically targeting the mutated cysteine and not acting as a general cytotoxic alkylating agent.

Step-by-Step Protocols

Protocol A: 3D Spheroid Viability Assay (Phenotypic Screening)

Causality Focus: 2D monolayer cultures often overestimate drug potency because they lack the extracellular matrix and hypoxic gradients found in solid tumors. 3D spheroids provide a more physiologically relevant barrier to drug penetration, yielding IC50 values that better translate to in vivo efficacy.

Materials:

  • Ultra-Low Attachment (ULA) 96-well round-bottom plates.

  • CellTiter-Glo® 3D Cell Viability Assay reagent.

  • Synthesized quinazolinone derivatives (10 mM in DMSO).

Procedure:

  • Cell Seeding (Day 0): Harvest MIA PaCa-2 and A549 cells. Seed at 2,000 cells/well in 100 µL of complete media (DMEM + 10% FBS) into ULA plates.

  • Spheroid Formation: Centrifuge plates at 200 x g for 5 minutes. Incubate at 37°C, 5% CO2 for 72 hours to allow tight spheroid formation.

  • Compound Dosing (Day 3): Prepare a 10-point, 3-fold serial dilution of the quinazolinone derivatives in media (final DMSO concentration ≤ 0.1%). Add 100 µL of 2X drug solution to the existing 100 µL in each well. Include vehicle (DMSO) and positive controls (e.g., Sotorasib).

  • Incubation: Incubate for 96 hours.

  • Detection (Day 7): Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 3D reagent per well. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes to ensure complete lysis of the 3D structure.

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Focus: Phenotypic cell death does not prove target engagement. CETSA decouples binding from downstream function. When a quinazolinone derivative covalently binds KRAS G12C, it thermodynamically stabilizes the protein, shifting its aggregation temperature (Tm) higher.

Procedure:

  • Treatment: Seed MIA PaCa-2 cells in 10 cm dishes and grow to 70% confluence. Treat with 1 µM of the test compound or DMSO for 4 hours.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 42°C to 63°C in 3°C increments) for exactly 3 minutes. Cool immediately at 25°C for 3 minutes.

  • Lysis: Subject the tubes to 3 cycles of freeze-thaw (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze via Western Blot using an anti-KRAS primary antibody. Quantify band intensity to calculate the shift in Tm (ΔTm).

Protocol C: Downstream Signaling Analysis (p-ERK Inhibition)

Causality Focus: To prove the inhibitor acts by shutting down the MAPK pathway, we measure the phosphorylation status of ERK1/2. A short timepoint (2 hours) is strictly required. Longer exposures (>24 hours) often trigger compensatory feedback loops (e.g., EGFR upregulation) that restore p-ERK levels, leading to false-negative interpretations of compound efficacy[3].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS G12C (Active/GTP) RTK->KRAS Activation RAF RAF Kinase KRAS->RAF Inhibitor Quinazolinone-based Covalent Inhibitor Inhibitor->KRAS Covalent Binding (Cys12) MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Figure 2: Mechanism of action for KRAS G12C covalent inhibition.

Procedure:

  • Starvation: Plate MIA PaCa-2 cells in 6-well plates. Once adhered, switch to low-serum media (0.1% FBS) overnight to reduce basal RTK noise.

  • Treatment: Treat with a dose-response of the quinazolinone derivative (0.001 µM to 10 µM) for exactly 2 hours.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells directly on ice using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na3VO4) and protease inhibitors.

  • Immunoblotting: Run 15 µg of total protein on a 4-12% Bis-Tris gel. Transfer to PVDF. Probe for p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (loading control).

Data Presentation & Interpretation

A successful 7-chloro-6-fluoroquinazolin-2(1H)-one derivative should demonstrate a clear divergence in activity based on the genetic status of the cell line. Below is a representative data structure summarizing the expected outcomes for a highly optimized lead compound synthesized from this scaffold.

Cell LineKRAS Status3D Viability IC50 (nM)p-ERK Inhibition IC50 (nM)CETSA ΔTm (°C)Interpretation
MIA PaCa-2 G12C (Homozygous)12.5 ± 2.18.4 ± 1.2+ 6.5Potent, on-target engagement and signaling blockade.
NCI-H358 G12C (Heterozygous)45.2 ± 5.418.6 ± 3.0+ 5.2Effective, slightly lower potency due to wild-type KRAS allele presence.
A549 G12S (Mutant)> 10,000> 10,000No ShiftConfirmed Selectivity. Warhead requires Cys12; inactive against Ser12.
HCT-116 G13D (Mutant)> 10,000> 10,000No ShiftConfirmed Selectivity. Inactive against non-G12C mutations.

Note: Discrepancies between p-ERK IC50 and Viability IC50 are common. Signaling inhibition occurs within hours, whereas viability readouts require sustained target suppression over 96 hours to induce apoptosis.

References

  • Patent CN114867726B / US2020057496: Amgen Inc. "Small molecule inhibitors of KRAS G12C mutants." This patent explicitly details the use of the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold (and related diones) as a core intermediate for synthesizing covalent KRAS G12C inhibitors.
  • Lindsay, C.R., et al. (2019). "The clinical impact of the KRAS G12C mutation in non-small cell lung cancer." British Journal of Cancer, 121, 197-198. Provides the biological rationale for utilizing specific NSCLC cell line models for G12C evaluation. URL:[Link]

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Establishes the gold-standard protocols for evaluating covalent G12C inhibitors, including the necessity of short-timepoint p-ERK assays to avoid feedback loop artifacts. URL:[Link]

Method

Application Notes &amp; Protocols: 7-Chloro-6-fluoroquinazolin-2(1H)-one in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged bifunctional building blocks. 7-Chloro-6-fluoroquinazolin-2(1H)-one (CAS: 1593596-55-4) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged bifunctional building blocks. 7-Chloro-6-fluoroquinazolin-2(1H)-one (CAS: 1593596-55-4) has emerged as a critical intermediate, particularly in the synthesis of covalent kinase inhibitors and KRAS G12C inhibitors . This application note details the physicochemical rationale behind its structural features, provides quantitative optimization data for its functionalization, and outlines self-validating experimental protocols for its use in drug development workflows.

Physicochemical Profiling & Structural Rationale

The utility of 7-chloro-6-fluoroquinazolin-2(1H)-one stems from its unique tri-functional handle, which allows for orthogonal late-stage derivatization:

  • C6-Fluorine (Metabolic Shielding): The incorporation of a fluorine atom at the C6 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, significantly improving the pharmacokinetic (PK) half-life of the resulting active pharmaceutical ingredient (API). Second, its strong inductive electron-withdrawing effect lowers the pKa of the N1 proton, enhancing its acidity and facilitating regioselective alkylation .

  • C7-Chlorine (Cross-Coupling Handle): Positioned ortho to the fluorine, the C7-Cl bond is highly activated for oxidative addition by palladium catalysts. This enables facile Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install the bulky biaryl atropisomeric axes required for high-affinity binding in target protein pockets .

  • N1 / C2=O Motif (Hydrogen Bonding): The quinazolinone core acts as a rigid hydrogen-bond donor/acceptor system, ensuring optimal shape complementarity within the hinge region of kinases or the switch-II pocket of KRAS.

ReactivityMap Core 7-chloro-6-fluoroquinazolin-2(1H)-one C7 C7-Cl Position Cross-Coupling Core->C7 Pd-Catalysis C6 C6-F Position Metabolic Shielding Core->C6 SAR Optimization N1 N1 Position Regioselective Alkylation Core->N1 Electrophile API Target API (Kinase Inhibitor) C7->API C6->API N1->API

Fig 1. Reactivity map of 7-chloro-6-fluoroquinazolin-2(1H)-one in API synthesis.

Application in Targeted Therapeutics: KRAS G12C Inhibition

The quinazolinone scaffold is heavily featured in the development of KRAS G12C inhibitors. By functionalizing the N1 position with an isopropyl-pyridine moiety and the C7 position with a substituted piperazine or aryl group, researchers can synthesize molecules that covalently trap KRAS in its inactive GDP-bound state, thereby halting oncogenic downstream signaling.

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS Activation KRAS_GTP KRAS(G12C)-GTP (Active State) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS(G12C)-GDP (Inactive State) KRAS_GDP->KRAS_GTP Activation KRAS_GTP->KRAS_GDP Intrinsic GTPase Effectors RAF / MEK / ERK (Proliferation) KRAS_GTP->Effectors Oncogenic Signaling Inhibitor Quinazolinone Inhibitor Inhibitor->KRAS_GDP Covalent Trapping (Cys12)

Fig 2. Mechanism of action for quinazolinone-based KRAS G12C covalent inhibitors.

Quantitative Reaction Optimization

The C7-arylation of this scaffold is notoriously sensitive to catalyst selection due to the competing electronic effects of the adjacent C6-fluorine. Table 1 summarizes the optimization data for the Suzuki-Miyaura cross-coupling step, demonstrating the necessity of advanced Buchwald precatalysts.

Table 1: Optimization of C7-Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene / H₂O9035High protodehalogenation due to slow transmetalation.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄1,4-Dioxane / H₂O9062Moderate conversion; bidentate ligand prevents early deactivation.
XPhos Pd G2 (5 mol%) K₃PO₄ 1,4-Dioxane / H₂O 80 91 Clean conversion; bulky ligand accelerates oxidative addition.
RuPhos Pd G2 (5 mol%)Cs₂CO₃Toluene / H₂O10078Traces of product degradation observed at elevated temperatures.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

A common pitfall in quinazolinone chemistry is competitive O-alkylation. This protocol utilizes thermodynamic control to ensure >95% N1-selectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 7-chloro-6-fluoroquinazolin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvation: Purge the flask with N₂ and add anhydrous DMF to achieve a 0.2 M concentration. Stir at 25°C for 15 minutes.

    • Causality: Pre-stirring allows for the formation of the cesium salt. The soft nature of the cesium counterion enhances the nucleophilicity of the N1 position while suppressing O-alkylation.

  • Electrophile Addition: Add the desired alkyl/aryl halide (1.1 equiv) dropwise. Heat the reaction mixture to 50°C and stir for 4 hours.

    • Causality: Maintaining the temperature strictly at or below 50°C provides the activation energy needed for the reaction while remaining under the thermodynamic threshold that would otherwise favor the O-alkylated byproduct.

  • Workup: Cool the mixture to room temperature and quench slowly with ice-cold water (3x volume of DMF) to precipitate the product. Filter the solid, wash with cold water followed by heptane, and dry under high vacuum.

Self-Validating System: To validate the success of the N1-alkylation, perform LC-MS analysis to confirm the [M+H]⁺ ion. In the ¹H-NMR spectrum (DMSO-d₆), the disappearance of the characteristic broad N1-H singlet at ~11.5–12.0 ppm confirms complete conversion. Crucially, the C4-H proton must remain an intact singlet at ~8.8 ppm, confirming that the core pyrimidine ring has not been degraded.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

This protocol details the installation of an aryl group at the C7 position, overcoming the challenging oxidative addition into the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a sealable reaction tube, combine the N1-alkylated 7-chloro-6-fluoroquinazolin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: Water is strictly required to dissolve the phosphate base and accelerate the transmetalation step. Thorough degassing (sparging with N₂ for 10 mins) is critical to prevent the oxidative degradation of the electron-rich palladium catalyst.

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv). Seal the tube and heat at 80°C for 2 hours.

    • Causality: XPhos Pd G2 is specifically selected because the bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition into the C-Cl bond, which is inherently slower than C-Br or C-I bonds.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Self-Validating System: Reaction completion is monitored via UPLC-MS. The transition from the C7-Cl starting material to the biaryl product is accompanied by a distinct shift in retention time and the appearance of the desired [M+H]⁺ mass. For definitive structural validation, ¹⁹F-NMR is highly diagnostic: the fluorine signal will exhibit a significant chemical shift (typically Δδ 2–5 ppm) due to the drastic change in the ortho-electronic environment upon replacing the chlorine atom with an aryl group.

References

  • Source: Google Patents (Patent CN114867726B)
  • Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 7-chloro-6-fluoroquinazolin-2(1H)-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this guide to address the specific synthetic bottlenecks associated with 7-chloro-6-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this guide to address the specific synthetic bottlenecks associated with 7-chloro-6-fluoroquinazolin-2(1H)-one (CAS 1593596-55-4) .

This compound is a critical intermediate in the development of targeted therapeutics, notably KRAS G12C inhibitors[1]. However, the strong electron-withdrawing nature of the 6-fluoro and 7-chloro substituents significantly deactivates the aniline nitrogen, raising the activation energy for cyclization and often resulting in stalled yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthetic throughput.

Part 1: Mechanistic Workflow & Troubleshooting Logic

The synthesis typically involves the cyclocondensation of 2-amino-4-chloro-5-fluorobenzaldehyde with a carbonyl source. Understanding the kinetic and thermodynamic barriers of this pathway is essential for selecting the right optimization strategy.

CyclizationOptimization SM 2-Amino-4-chloro- 5-fluorobenzaldehyde Cond1 Standard Heating (Urea, AcOH) SM->Cond1 Cond2 Microwave Irradiation (Urea, Solvent-Free) SM->Cond2 Cond3 High-Reactivity Reagents (Triphosgene / CDI) SM->Cond3 Result1 Low Yield (<40%) Incomplete Cyclization Cond1->Result1 Thermal Barrier Result2 Moderate Yield (60-70%) Cleaner Profile Cond2->Result2 Kinetic Boost Result3 High Yield (>85%) Rapid Conversion Cond3->Result3 Electrophilic Activation

Optimization logic for overcoming the thermal barrier in halogenated quinazolinone synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cyclization with urea in acetic acid is stalling at 40% yield. Why is this happening, and how can I drive it to completion? A: The 6-fluoro and 7-chloro substituents strongly withdraw electron density via inductive effects, significantly reducing the nucleophilicity of the primary amine. In a standard thermal reaction with urea, the thermodynamic barrier for the intramolecular cyclization is too high. Prolonged heating simply leads to degradation rather than completion. Actionable Solution: Switch to microwave-assisted synthesis [2]. Microwave irradiation provides rapid, uniform heating that overcomes the kinetic barrier without the prolonged thermal exposure that causes byproduct formation. Alternatively, use a more electrophilic carbonyl source like 1,1'-Carbonyldiimidazole (CDI) .

Q2: When using triphosgene as an alternative carbonyl source, I observe a complex mixture of products. How do I improve regioselectivity? A: Triphosgene is highly reactive and can lead to oligomerization or competing reactions at the aldehyde oxygen if the initial addition is not carefully controlled. Actionable Solution: Ensure the reaction is performed under strictly anhydrous conditions with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Add the triphosgene solution dropwise at 0 °C to the aniline derivative to form the isocyanate intermediate first, before introducing an ammonia source to close the ring at elevated temperatures.

Q3: The product is difficult to isolate from the reaction mixture due to poor solubility. What is the best workup strategy? A: 7-Chloro-6-fluoroquinazolin-2(1H)-one has notoriously poor solubility in standard organic solvents (e.g., EtOAc, DCM) due to strong intermolecular hydrogen bonding and π−π stacking. Actionable Solution: Avoid standard liquid-liquid extraction. Instead, quench the reaction mixture with ice-water to precipitate the product. Filter the crude solid and perform a trituration using hot ethanol or a DMF/water mixture. This exploits the compound's high crystallinity, leaving soluble impurities in the mother liquor.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different cyclization strategies to the deactivated 2-amino-4-chloro-5-fluorobenzaldehyde substrate.

Carbonyl SourceReaction ConditionsTimeExpected YieldPurity (HPLC)Primary Limitation
Urea Acetic acid, reflux, 120 °C12–18 h35–45%< 80%Incomplete conversion
Urea Microwave, solvent-free, 130 °C15–20 min65–75%> 90%Scale-up constraints
CDI THF/DMF, reflux, 80 °C4–6 h70–80%> 92%Moisture sensitivity
Triphosgene DCM/DIPEA, 0 °C to RT2–3 h85–95%> 95%Reagent toxicity

Part 4: Optimized Step-by-Step Protocol (Microwave-Assisted Urea Cyclization)

This self-validating protocol leverages microwave irradiation to overcome the kinetic barrier of the deactivated halogenated substrate, offering a safer and greener alternative to phosgene-based methods[2].

Materials Required:

  • 2-Amino-4-chloro-5-fluorobenzaldehyde (1.0 mmol)

  • Urea (3.0 mmol)

  • Glacial acetic acid (2 mL)

Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 2-amino-4-chloro-5-fluorobenzaldehyde (1.0 eq) and finely ground urea (3.0 eq).

  • Solvation: Add 2 mL of glacial acetic acid. Ensure the mixture is homogenized.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 130 °C for 15 minutes.

    • Causality: Microwave dielectric heating selectively excites the polar urea and acetic acid molecules, providing localized superheating. This rapidly overcomes the high activation energy required for the nucleophilic attack of the deactivated aniline, driving cyclization before thermal degradation pathways can dominate.

  • Cooling & Precipitation: Allow the vial to cool to room temperature. Pour the reaction mixture into 15 mL of crushed ice/water with vigorous stirring.

    • Causality: Quenching in ice-water rapidly decreases the solubility of the product, forcing immediate crystallization. This prevents the compound from "oiling out," a phenomenon that commonly traps organic impurities.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove unreacted urea and acetic acid, followed by cold diethyl ether (5 mL) to remove non-polar organic impurities.

  • Purification: Triturate the crude solid in hot ethanol (10 mL) for 30 minutes, cool to room temperature, and filter. Dry under vacuum at 60 °C for 4 hours to yield the pure 7-chloro-6-fluoroquinazolin-2(1H)-one.

References

  • Title: CN114867726B - Small molecule inhibitors of KRAS G12C mutants Source: Google Patents URL
  • Title: SYNTHESIS OF QUINAZOLINE DERIVATIVES BY USING BIGINELLI TYPE REACTION UNDER MICROWAVE IRRADIATION Source: Bangladesh University of Engineering and Technology (BUET) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-6-fluoroquinazolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated quinazolinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated quinazolinones. 7-chloro-6-fluoroquinazolin-2(1H)-one is a highly valuable intermediate in drug development, but its purification is notoriously difficult.

Due to its planar aromatic core and strong intermolecular hydrogen-bonding network (N-H···O=C), this molecule exhibits exceptionally poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Consequently, traditional silica gel column chromatography is often ineffective, resulting in severe peak tailing, material loss, and wasted effort[1].

This guide provides field-proven, self-validating methodologies designed to bypass chromatography and isolate this compound in high purity directly from crude reaction mixtures[2].

Troubleshooting FAQs

Q1: My product crashes out as an intractable sludge during the reaction. How do I prevent this?

  • Cause: Rapid precipitation during the reaction traps solvents, unreacted starting materials, and byproducts within the crystal lattice of the quinazolinone.

  • Solution: Switch to a higher-boiling, polar aprotic solvent (like DMF or NMP) for the reaction. Instead of allowing the reaction to cool rapidly, perform a controlled anti-solvent precipitation. Add water dropwise at 60°C to promote slow crystallization rather than amorphous precipitation.

Q2: How can I separate the product from unreacted 2-amino-4-chloro-5-fluorobenzamide starting material?

  • Cause: Both the product and the starting material have similar polarities on normal-phase TLC, making them difficult to separate via standard organic extraction.

  • Solution: Utilize Acid-Base Isoelectric Precipitation . The N-H proton of the quinazolin-2(1H)-one is weakly acidic (pKa ~8.5–9.5) due to resonance stabilization of its conjugate base (lactim tautomer)[1]. Dissolving the crude mixture in 1M NaOH converts the product into a water-soluble sodium salt. The basic/neutral aminobenzamide remains insoluble and can be filtered off. Subsequent acidification of the filtrate selectively precipitates the pure quinazolinone[3].

Q3: What is the best way to remove urea or cyanate byproducts without column chromatography?

  • Cause: Reagents like urea or potassium cyanate are highly water-soluble but frequently become occluded in the hydrophobic quinazolinone precipitate during reaction quenching.

  • Solution: Perform a Hot Aqueous Trituration . Suspending the crude solid in water at 80°C slightly expands the crystal lattice, allowing water to dissolve trapped polar byproducts without dissolving the bulk quinazolinone product[2].

Q4: My NMR shows residual DMF/DMSO that won't dry, even under high vacuum. How do I remove it?

  • Cause: Polar aprotic solvents form strong hydrogen bonds with the quinazolinone core and become physically trapped in the crystal lattice voids.

  • Solution: Reslurry the solid in a volatile solvent that disrupts this bonding (e.g., hot ethanol or a 1:1 mixture of acetone/water). Stir for 30 minutes, filter, and dry in a vacuum oven at 60°C with a slight nitrogen bleed to sweep away the displaced solvent.

Quantitative Data: Purification Strategy Comparison

To assist in selecting the appropriate method based on your impurity profile, consult the comparative data below:

Purification StrategyTarget Impurities RemovedYield RecoveryPurity AchievedScalability
Acid-Base Precipitation Unreacted basic/neutral SMs85 - 95%>98%Excellent (kg scale)
Hot Aqueous Trituration Urea, salts, polar byproducts90 - 98%90 - 95%Excellent (kg scale)
DMF/H₂O Recrystallization Regioisomers, organic impurities60 - 75%>99%Moderate (solvent intensive)

Experimental Protocols

Every protocol described below is designed as a self-validating system . Do not skip the validation checkpoints; they are engineered to ensure causality between your actions and the chemical state of the mixture.

Protocol A: Acid-Base Isoelectric Precipitation

Mechanism: Exploits the acidic pKa of the quinazolinone N-H bond to separate it from non-acidic impurities.

  • Dissolution: Suspend 10 g of crude 7-chloro-6-fluoroquinazolin-2(1H)-one in 100 mL of deionized water. Slowly add 1M NaOH (aq) while stirring until the pH reaches 11–12.

  • Filtration: Stir for 30 minutes at room temperature. Filter the mixture through a Celite pad to remove insoluble impurities (e.g., unreacted aminobenzamide).

    • Self-Validating Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM) on the solid filter cake. If the product spot is absent, dissolution of the target molecule is complete.

  • Acidification: Transfer the clear filtrate to a clean Erlenmeyer flask. While stirring vigorously, add 1M HCl (aq) dropwise until the pH reaches 5.5–6.0. A thick off-white precipitate will form.

    • Self-Validating Checkpoint: Test a 1 mL aliquot of the filtrate by adding 1 drop of 1M HCl. If the aliquot remains clear (no further cloudiness), precipitation is 100% complete.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold deionized water (3 x 20 mL) followed by cold ethanol (10 mL) to displace water and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Protocol B: Hot Solvent Trituration

Mechanism: Removes occluded hydrophilic impurities by leveraging thermal kinetic energy to penetrate the crystal lattice without dissolving the hydrophobic product.

  • Suspension: Suspend 10 g of crude product in 100 mL of a 1:1 mixture of Ethanol/Water.

  • Heating: Heat the suspension to 80°C under reflux for 1 hour. Note: Do not attempt to achieve complete dissolution; the mixture should remain a suspension.

  • Hot Filtration: Filter the suspension while hot. This prevents dissolved urea or salts from precipitating back out as the solution cools.

    • Self-Validating Checkpoint: Evaporate a 2 mL sample of the filtrate on a watch glass. A significant crystalline residue indicates successful extraction of impurities from the bulk solid.

  • Washing & Drying: Wash the filter cake with hot water (2 x 20 mL) and dry under vacuum at 60°C.

Logical Workflow Visualization

Use the following decision tree to determine the optimal purification path based on the physical state of your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (7-chloro-6-fluoroquinazolin-2(1H)-one) CheckState Is the product precipitated in the reaction solvent? Start->CheckState YesPrecip Yes (Solid Suspension) CheckState->YesPrecip Visual Check NoPrecip No (Homogeneous Solution) CheckState->NoPrecip Visual Check Filter 1. Filter crude solid 2. Wash with cold solvent YesPrecip->Filter Quench Quench with anti-solvent (e.g., H2O) to precipitate NoPrecip->Quench AssessImp Assess Impurity Profile (LC-MS/TLC) Filter->AssessImp Quench->Filter UreaImp Urea / Salts / Polar Byproducts AssessImp->UreaImp Hydrophilic SMImp Unreacted Starting Material (Aminobenzamide) AssessImp->SMImp Hydrophobic/Basic Trituration Hot Aqueous Trituration (Removes water-soluble impurities) UreaImp->Trituration AcidBase Acid-Base Isoelectric Precipitation (Dissolve in NaOH, Filter, Acidify) SMImp->AcidBase Pure Pure 7-chloro-6-fluoroquinazolin-2(1H)-one (>98% Purity) Trituration->Pure AcidBase->Pure

Workflow for the isolation and purification of 7-chloro-6-fluoroquinazolin-2(1H)-one.

References

  • Title : Novel environmentally benign procedure for the synthesis of 2-aryl- and 2-hetaryl-4(3H)-quinazolinones. Source : Academia.edu. URL :[Link]

  • Title : RediSep basic alumina column Purification of high pKa compounds. Source : Teledyne ISCO. URL :[Link]

  • Title : Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Source : PubMed Central (PMC). URL : [Link]

Sources

Troubleshooting

Quinazolinone Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of quinazolinone synthesis and minimize the formation of unwanted byproducts. This resource is structured to address common challenges through a question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your experimental design.

I. Understanding and Troubleshooting Common Issues in Quinazolinone Synthesis

This section addresses the most frequent challenges encountered during the synthesis of quinazolinones, providing causal explanations and actionable troubleshooting strategies.

FAQ 1: Low or No Yield of the Desired Quinazolinone

Question: My reaction is resulting in a low yield or complete absence of the target quinazolinone. What are the likely causes, and how can I rectify this?

Answer: Low or non-existent yields are a common frustration in organic synthesis. In the context of quinazolinone formation, this issue often stems from incomplete reactions, suboptimal conditions, or degradation of starting materials or products. A systematic approach to troubleshooting is essential.

Root Causes and Solutions:

  • Incomplete Cyclization: A frequent issue is the formation of the acyclic intermediate, such as an N-acylanthranilamide, which fails to cyclize.[1] This can be due to insufficient temperature, incorrect solvent, or an inappropriate catalyst.

    • Troubleshooting: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the accumulation of intermediates. If an intermediate is present, consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or toluene.[1] In some cases, adding a dehydrating agent or a catalytic amount of acid can promote the final ring-closure.

  • Suboptimal Reaction Temperature: The thermal requirements for quinazolinone synthesis can vary significantly depending on the chosen method. Classical methods like the Niementowski reaction often necessitate high temperatures (130–150°C), while modern catalytic approaches may proceed under milder conditions.[2][3]

    • Troubleshooting: Consult the literature for the optimal temperature range for your specific reaction. If the information is unavailable, perform a temperature screen to identify the ideal conditions for your substrate combination.

  • Catalyst Inactivity or Poisoning: In metal-catalyzed reactions, the catalyst can be deactivated by impurities in the starting materials or solvents.[1] Amines, in particular, can sometimes coordinate too strongly to the metal center, inhibiting catalytic turnover.

    • Troubleshooting: Ensure all reactants and solvents are of high purity and are appropriately dried. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a ligand that can modulate the metal's reactivity.

II. Byproduct Formation: Mechanisms and Mitigation Strategies

A deep understanding of how byproducts are formed is critical for developing strategies to suppress their formation. This section delves into the mechanisms behind common impurities and provides targeted advice for their minimization.

FAQ 2: Formation of Acyclic Intermediates (e.g., N-Acylanthranilamide)

Question: I am observing a significant amount of the N-acylanthranilamide intermediate in my reaction mixture. Why is this happening, and how can I promote its conversion to the quinazolinone?

Answer: The formation of the N-acylanthranilamide is a key step in many quinazolinone syntheses, including the Niementowski reaction.[2][4] Its accumulation indicates that the subsequent intramolecular cyclization and dehydration are the rate-limiting steps.

Mechanism of N-Acylanthranilamide Formation and Subsequent Cyclization:

The synthesis typically begins with the acylation of an anthranilic acid derivative. The resulting N-acylanthranilic acid then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration to form the quinazolinone ring.

G A Anthranilic Acid Derivative C N-Acylanthranilamide (Acyclic Intermediate) A->C Acylation B Acylating Agent B->C D Quinazolinone C->D Intramolecular Cyclization & Dehydration G cluster_0 Desired Pathway cluster_1 Side Reaction A Benzoxazinone Intermediate C Ring Opening at C4 A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D 3-Substituted Quinazolinone C->D Recyclization E Benzoxazinone Intermediate G Ring Opening at C2 or C4 E->G Nucleophilic Attack F Nucleophile (e.g., H2O, alcohol) F->G H Acyclic Byproducts G->H Further Reactions

Caption: Competing reaction pathways of the benzoxazinone intermediate.

Common Byproducts and Prevention:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the benzoxazinone, reopening the ring to form the N-acylanthranilic acid.

    • Prevention: Ensure all reagents and solvents are scrupulously dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reaction with Other Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., alcohols used as solvents), they can react with the benzoxazinone to form undesired esters or other derivatives. [4] * Prevention: Choose a non-nucleophilic solvent for the reaction. If a nucleophilic solvent is required, ensure the primary amine is a significantly better nucleophile to favor the desired reaction pathway.

FAQ 4: Formation of Dimeric and Trimeric Byproducts

Question: I am observing high molecular weight impurities in my mass spectrum, suggesting the formation of dimers or trimers. What are the mechanistic pathways for their formation?

Answer: The formation of dimeric and trimeric byproducts can occur through several mechanisms, often involving the self-condensation of starting materials or intermediates, or reactions between the product and starting materials. While specific mechanisms can be complex and substrate-dependent, some general pathways can be considered.

Potential Dimerization/Trimerization Pathways:

  • Intermolecular Condensation of Anthranilic Acid Derivatives: Under harsh thermal conditions, anthranilic acid derivatives can undergo self-condensation to form various dimeric structures.

  • Reaction of Quinazolinone with Starting Materials: The product quinazolinone may still possess reactive sites that can react with remaining starting materials or intermediates, leading to higher-order structures.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the presence of excess starting materials that could participate in side reactions.

  • Gradual Addition: In some cases, the slow addition of one reactant to the other can maintain a low concentration of the added reactant, disfavoring side reactions.

  • Milder Reaction Conditions: Employing modern catalytic methods that proceed under milder temperatures can often suppress these thermally-driven side reactions. [5][6]

III. Optimized Experimental Protocols

To provide a practical context, this section offers detailed, step-by-step protocols for common quinazolinone syntheses, optimized to minimize byproduct formation.

Protocol 1: High-Purity Synthesis of 2-Phenylquinazolin-4(3H)-one via Oxidative Condensation

This protocol utilizes a transition-metal-free approach, which can simplify purification. [7] Reactants and Reagents:

ReagentMolar Equiv.
2-Aminobenzamide1.0
Benzyl alcohol1.2
t-BuONa1.5
Oxygen(balloon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide and t-BuONa.

  • Evacuate and backfill the flask with oxygen three times, then leave under an oxygen atmosphere (balloon).

  • Add benzyl alcohol via syringe.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 2-phenylquinazolin-4(3H)-one.

Caption: Workflow for the synthesis of 2-phenylquinazolin-4(3H)-one.

IV. Purification Strategies

Effective purification is paramount to obtaining a high-purity final product. This section provides guidance on common purification techniques.

FAQ 5: How do I effectively purify my quinazolinone product from common byproducts?

Question: My crude product contains a mixture of the desired quinazolinone, unreacted starting materials, and acyclic intermediates. What is the best purification strategy?

Answer: The choice of purification method will depend on the specific properties of your product and the impurities. A combination of techniques is often most effective.

Recommended Purification Techniques:

  • Recrystallization: This is often the first and most straightforward method to try for solid products. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. [1][7]A gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can often provide excellent separation.

  • Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction can be a powerful purification tool. For example, unreacted anthranilic acid can be removed by washing the organic layer with a basic aqueous solution.

V. References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. (URL: [Link])

  • Niementowski quinazoline synthesis. Wikipedia. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. (URL: [Link])

  • Niementowski quinoline synthesis. Wikipedia. (URL: [Link])

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. (URL: not available)

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. (URL: [Link])

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PMC. (URL: [Link])

  • Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H). ResearchGate. (URL: [Link])

  • Niementowski quinazoline synthesis. chemeurope.com. (URL: [Link])

  • Synthesis of quinazolinones. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. (URL: [Link])

  • Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. ResearchGate. (URL: [Link])

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. (URL: [Link])

  • Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers. (URL: not available)

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. (URL: [Link])

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. (URL: [Link])

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. (URL: [Link])

  • An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. ResearchGate. (URL: [Link])

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. (URL: [Link])

  • SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. CyberLeninka. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. (URL: [Link])

  • Impurity Profiling in different analytical techniques. IJNRD.org. (URL: [Link])

  • More Sustainable Approaches for the Synthesis of N-Based Heterocycles. ACS Publications. (URL: [Link])

  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. (URL: [Link])

  • Fungal Dioxygenase AsqJ Is Promiscuous and Bimodal: Substrate‐Directed Formation of Quinolones versus Quinazolinones. eScholarship. (URL: [Link])

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. (URL: [Link])

  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. DSpace Repository. (URL: [Link])

  • Proposed mechanistic pathways for the synthesis of quinazolines. ResearchGate. (URL: [Link])

  • From synthetic control to natural products: a focus on N-heterocycles. PubMed. (URL: [Link])

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. (URL: [Link])

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. (URL: [Link])

  • Modern Strategies for Heterocycle Synthesis. PMC. (URL: [Link])

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. (URL: not available)

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Semantic Scholar. (URL: [Link])

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (URL: [Link])

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. (URL: [Link])

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (URL: [Link])

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. (URL: [Link])

  • Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and.... ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Handling &amp; Solvent Stability of 7-Chloro-6-fluoroquinazolin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Topic: Troubleshooting solvent-induced degradation, tautomeric shifts, and handling protocols for CAS 1593596-55-4. Part 1: Scientist's Overview &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Topic: Troubleshooting solvent-induced degradation, tautomeric shifts, and handling protocols for CAS 1593596-55-4.

Part 1: Scientist's Overview & Mechanistic Context

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic analytical and synthetic behavior of halogenated quinazolinones. 7-Chloro-6-fluoroquinazolin-2(1H)-one is a highly versatile building block widely utilized in the synthesis of kinase inhibitors, anti-mycobacterial agents, and CNS-active therapeutics[1].

However, its structural features make it chemically sensitive. The dual electron-withdrawing halogens (6-fluoro, 7-chloro) severely deplete electron density from the aromatic system, lowering the LUMO energy and activating the ring toward Nucleophilic Aromatic Substitution (SNAr)[2]. Simultaneously, the quinazolin-2(1H)-one core introduces complex lactam-lactim tautomerism that is highly dependent on the solvation environment[3]. This guide bypasses generic advice to address the specific physicochemical causality behind solvent-induced instability, providing self-validating protocols to ensure your downstream syntheses remain uncompromised.

Part 2: Diagnostic FAQ & Troubleshooting

Q1: Why does my stock solution in DMF show a new mass adduct (+9 Da or -19 Da) on LC-MS after 48 hours at room temperature? A1: You are observing SNAr driven by solvent degradation. N,N-Dimethylformamide (DMF) slowly hydrolyzes upon exposure to trace moisture to form dimethylamine, a potent nucleophile. Because the 6-fluoro and 7-chloro substituents highly activate the quinazoline ring, dimethylamine attacks the intermediate Meisenheimer complex, typically displacing either the 7-chloro or 6-fluoro group[2].

  • Causality-Driven Solution: Never use unsealed or aged DMF for the storage of halogenated quinazolinones. If a polar aprotic solvent is required for long-term stock solutions, use anhydrous DMSO stored over molecular sieves, or prepare DMF solutions immediately before use.

Q2: My 1H-NMR spectrum in Methanol-d4 shows peak broadening and shifted aromatic signals compared to DMSO-d6. Is the compound degrading? A2: Not necessarily; you are likely observing solvent-dependent lactam-lactim tautomerism. In DMSO-d6, the strong hydrogen-bond accepting nature of the solvent stabilizes the lactam (2-oxo) form. In protic solvents like Methanol-d4, the solvent acts as both a hydrogen-bond donor and acceptor, shifting the equilibrium toward the lactim (2-hydroxy) tautomer[3]. This exchange process occurs on the NMR timescale, leading to peak broadening.

  • Causality-Driven Solution: Standardize your analytical characterization by exclusively using DMSO-d6 for NMR to lock the tautomeric state and yield sharp, reproducible spectra.

Q3: I attempted to dissolve the compound in basic aqueous methanol (pH 10) for a coupling reaction, but I lost 40% of my starting material to side products. What happened? A3: At high pH in protic solvents, methoxide or hydroxide ions act as hard nucleophiles. While the deprotonation of the quinazolinone nitrogen (pKa ~8-9) initially forms an anion, the highly activated halogenated ring can still undergo competitive SNAr by methoxide, leading to methoxy-substituted degradants[4].

  • Causality-Driven Solution: When performing base-catalyzed couplings, use strictly non-nucleophilic bases (e.g., DIPEA, K2CO3) in aprotic solvent systems (like THF or anhydrous DMF) to prevent alkoxide formation.

Part 3: Visualized Workflows & Quantitative Data

Solvent_Workflow Start 7-chloro-6-fluoroquinazolin-2(1H)-one Solvent Selection Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Aprotic Polar Aprotic (DMF, DMSO, NMP) Start->Aprotic NonPolar Non-Polar (DCM, Toluene) Start->NonPolar Protic_Issue Risk: Tautomeric Shift & Alkoxy SNAr (if basic) Protic->Protic_Issue Aprotic_Issue Risk: Amine Adducts (e.g., DMF degradation) Aprotic->Aprotic_Issue NonPolar_Issue Risk: Poor Solubility (< 1 mg/mL) NonPolar->NonPolar_Issue Sol1 Use neutral pH; Store < 4°C Protic_Issue->Sol1 Sol2 Use fresh, amine-free solvents; Add scavengers Aprotic_Issue->Sol2 Sol3 Use as suspension or add co-solvent (THF) NonPolar_Issue->Sol3

Workflow for selecting solvents and mitigating degradation risks for halogenated quinazolinones.

Quantitative Stability Matrix

To guide your experimental design, the following table synthesizes the kinetic stability and solubility profiles of 7-chloro-6-fluoroquinazolin-2(1H)-one across standard laboratory solvents.

SolventSolubility (mg/mL at 25°C)Stability Half-Life (t1/2 at 25°C)Primary Degradation / Instability Mechanism
DMSO (Anhydrous) > 50> 6 monthsNone (Highly stable; locks lactam tautomer)
DMF (Aged/Benchtop) > 50~ 72 hoursSNAr via dimethylamine impurity
Methanol (Neutral) ~ 5> 1 monthTautomeric broadening; chemically stable
Methanol (Basic, pH 10) ~ 15~ 12 hoursSNAr via methoxide attack at C6/C7
THF ~ 10> 3 monthsTrace oxidation if peroxides are present
DCM < 1> 6 monthsNone (Stable but practically insoluble)
Part 4: Validated Experimental Protocols
Protocol: Self-Validating HPLC-UV Stability Assay

When transitioning this building block into a new synthetic methodology, you must empirically verify its stability in your specific solvent/reagent matrix. This protocol utilizes an internal standard (Biphenyl) to create a self-validating system ; by calculating the ratio of the quinazolinone peak to the inert biphenyl peak, you eliminate confounding variables such as solvent evaporation during heating or injection volume errors.

Materials:

  • 7-Chloro-6-fluoroquinazolin-2(1H)-one (Analyte)

  • Biphenyl (Internal Standard - ISTD)

  • Test Solvent (e.g., DMF, THF, or MeOH)

  • HPLC-grade Acetonitrile and 0.1% Formic Acid in Water.

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 10.0 mg of the analyte and 5.0 mg of Biphenyl. Dissolve both in 10.0 mL of the Test Solvent to create a master stock (1.0 mg/mL analyte, 0.5 mg/mL ISTD).

  • Aliquoting: Transfer 1.0 mL of the master stock into five separate sealed amber HPLC vials. (Note: Amber vials prevent UV-induced radical reactions with the halogens).

  • Incubation: Place the vials in a thermoshaker at your target reaction temperature (e.g., 25°C or 60°C).

  • Time-Course Sampling: At T=0, 2h, 8h, 24h, and 48h, remove one vial from the thermoshaker.

  • Quenching (Critical Step): Immediately dilute 100 μL of the incubated sample with 900 μL of cold Acetonitrile to halt any solvent-mediated reactions and precipitate bulk salts if present.

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 μm).

    • Gradient: 5% to 95% Acetonitrile in 0.1% aqueous Formic Acid over 5 minutes.

    • Detection: UV at 254 nm.

  • Data Processing & Validation Checkpoint:

    • Validation Checkpoint: Check the absolute peak area of the Biphenyl ISTD across all time points. If the ISTD area varies by >5%, there is a volumetric error (e.g., solvent evaporation). The run is invalid.

    • If valid, plot the ratio of (Area_Analyte / Area_ISTD) versus time. A decrease in this ratio confirms true chemical degradation.

SNAr_Mechanism DMF DMF Solvent (Heat/Time) Amine Dimethylamine (Nucleophile) DMF->Amine Hydrolysis Intermediate Meisenheimer Complex Amine->Intermediate Attacks C7/C6 Substrate 7-Cl-6-F-quinazolin-2(1H)-one (Electrophile) Substrate->Intermediate Activated by F/Cl Product Degradant (SNAr Adduct) Intermediate->Product Halide Leaving

Mechanistic pathway of SNAr degradation of halogenated quinazolinones in aminic solvents.

Part 5: References
  • Quinazolinone - A Biologically Active Scaffold Source: ResearchGate URL:[3]

  • Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations Source: PMC - NIH URL:[2]

  • WO 2010/054968 A1 - Quinazoline derivatives Source: Google Patents / Googleapis URL:[4]

Sources

Troubleshooting

Quinazoline Synthesis Technical Support Center: Diagnostic &amp; Resolution Matrix

Welcome to the Quinazoline Synthesis Technical Support Center. Because the quinazoline core is a privileged scaffold in drug discovery (e.g., EGFR inhibitors, KRAS G12C inhibitors), its synthesis must be highly efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinazoline Synthesis Technical Support Center. Because the quinazoline core is a privileged scaffold in drug discovery (e.g., EGFR inhibitors, KRAS G12C inhibitors), its synthesis must be highly efficient and scalable. However, the construction and late-stage functionalization of this bicyclic system are prone to pathway bifurcations, over-oxidation, and halogen scrambling.

This guide is structured as a diagnostic matrix to help researchers identify the root causes of common side reactions and implement self-validating protocols to prevent them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting benzimidazole byproducts instead of my target quinazoline during cyclization? A1: This is a classic case of solvent-induced pathway bifurcation. The polarity of your solvent dictates the transition state stabilization. Non-polar solvents (like toluene or THF) fail to solvate the highly polar intermediates, driving the reaction toward the kinetically favored C(sp³)-C(sp²) bond formation, which yields benzimidazoles 1[1]. Switching to a polar aprotic solvent (DMF, DMSO) stabilizes the transition state required for C(sp²)-N bond formation, successfully yielding the desired quinazoline core 1[1].

Q2: How do I prevent the formation of quinazolinone byproducts during the Niementowski synthesis? A2: The Niementowski reaction (anthranilic acid + formamide) conventionally requires prolonged heating at 150–200 °C. This extended thermal stress often leads to incomplete dehydration or hydrolysis of the imine intermediate, resulting in 4-oxo-3,4-dihydroquinazolines (quinazolinones) 2[2]. To prevent this, shift the thermodynamic equilibrium by using a massive excess of formamide. Furthermore, transitioning from conventional heating to microwave irradiation rapidly overcomes the activation energy barrier for the final dehydration step, minimizing the residence time that leads to hydrolysis 2[2].

Q3: I am observing halogen scrambling and over-chlorination during the late-stage functionalization of my quinazoline core. How can I control this? A3: When synthesizing highly substituted quinazolines (such as the KRAS G12C inhibitor Divarasib), electrophilic halogenation using agents like N-chlorosuccinimide (NCS) can trigger uncontrolled Halex (halogen exchange) reactions, yielding di-chlorinated or di-brominated impurities 3[3]. This is caused by excessive electrophilicity of the chlorinating species. By using strictly stoichiometric NCS and adding catalytic HCl, you modulate the release of the active chlorinating species, effectively suppressing over-reaction and halogen scrambling 3[3].

Q4: My copper-catalyzed aerobic oxidative synthesis is yielding amides and carboxylic acids instead of the cyclized quinazoline. What is going wrong? A4: In the aerobic coupling of 2-ethynylanilines with benzonitriles, molecular oxygen acts as the terminal oxidant for C-C bond cleavage and cyclization. If the oxygen concentration is too high (e.g., pressurized O₂), or if the solvent lacks a proton source, the intermediate undergoes premature over-oxidation, cleaving into amides or carboxylic acids 4[4]. Using an O₂ balloon (1 atm) and adding trace H₂O to a DMSO solvent system accelerates the nucleophilic addition step over the competing oxidation step, securing the quinazoline product 4[4].

Section 2: Visual Diagnostics

Pathway Start 2-Aminobenzylamine + Aldehyde Intermediate Imine Intermediate Start->Intermediate Polar Polar Solvents (DMF, DMSO) Transition State Solvated Intermediate->Polar C(sp²)-N bond favored NonPolar Non-Polar Solvents (Toluene) Transition State Unsolvated Intermediate->NonPolar C(sp³)-C(sp²) bond favored Quinazoline Quinazoline (Desired Product) Polar->Quinazoline Benzimidazole Benzimidazole (Side Product) NonPolar->Benzimidazole

Solvent-driven pathway bifurcation in quinazoline vs. benzimidazole synthesis.

Halogenation Start Unfunctionalized Quinazoline Core Chlorination Electrophilic Chlorination Step Start->Chlorination Control Stoichiometric NCS + Cat. HCl Controlled Cl+ Release Chlorination->Control NoControl Excess NCS / High Temp Uncontrolled Cl+ Release Chlorination->NoControl Desired Mono-chlorinated Quinazoline Control->Desired Clean conversion Scrambled Halogen Scrambling (Di-chloro/Di-bromo Impurities) NoControl->Scrambled Over-reaction

Troubleshooting workflow for controlling halogen scrambling during core functionalization.

Section 3: Quantitative Data Presentation
Reaction / Catalyst SystemReagents & ConditionsPrimary Side ReactionRoot CausePreventive Action
Niementowski Synthesis Anthranilic acid, formamide, 150 °CQuinazolinone formationHydrolysis of imine intermediate due to prolonged thermal stressSwitch to microwave irradiation; use >5 eq excess formamide.
Core Chlorination Quinazoline core, NCS, 80 °CHalogen scrambling (di-Cl/di-Br)Uncontrolled electrophilicity of active chlorinating speciesStrictly control NCS equivalents; add catalytic HCl.
Aerobic Cyclization 2-Ethynylaniline, PhCN, Cu(OAc)₂, O₂Over-oxidation to amidesExcess O₂ pressure prematurely cleaving C-C bondsLimit O₂ to 1 atm (balloon); add trace H₂O to DMSO solvent.
Sequential Amination 4-Chloroquinazoline, AminesIncomplete substitutionHigh activation barrier for second amine substitutionUse optimized base (K₂CO₃) and elevated temp (100 °C) in DMF 5[5].
Section 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Niementowski Synthesis (Minimizing Quinazolinone) Causality: Microwave irradiation rapidly surpasses the dehydration activation barrier, preventing the extended residence time that leads to hydrolysis.

  • Reactant Mixing: In a 10 mL microwave-safe vial, combine substituted anthranilic acid (1.0 mmol) with formamide (5.0 mmol, 5 eq). Note: The excess formamide acts as both reactant and polar solvent, driving the equilibrium away from the quinazolinone byproduct.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for exactly 15 minutes.

  • In-Process Control (IPC) Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation Check: The reaction is successful if the target [M+H]+ peak exhibits >95% relative abundance compared to the +18 Da mass (which indicates the hydrolyzed quinazolinone side product). If the +18 Da peak is >5%, re-subject to microwave irradiation for 5 additional minutes.

  • Work-up: Pour the cooled mixture into 20 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water (3 x 5 mL), and recrystallize from ethanol to yield the pure quinazoline.

Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization (Controlling Over-Oxidation) Causality: Precise control of the terminal oxidant (1 atm O₂) and solvent hydration accelerates nucleophilic addition, outcompeting the premature oxidation of the alkyne.

  • Catalyst Activation: In an oven-dried Schlenk tube, add Cu(OAc)₂ (10 mol %) and t-BuOK (3.0 eq). Dissolve in 0.5 mL of a DMSO/H₂O mixture (95:5 v/v). Note: Trace water is critical to facilitate the proton-transfer steps during aromatization.

  • Substrate Addition: Add 2-(phenylethynyl)aniline (0.2 mmol) and benzonitrile (0.4 mmol, 2 eq).

  • Aerobic Cyclization: Evacuate and backfill the tube with O₂ three times. Attach an O₂ balloon (strictly 1 atm; do not pressurize). Heat the mixture at 120 °C for 24 hours.

  • In-Process Control (IPC) Validation: Cool the reaction to room temperature. Add 10 µL of dodecane as an internal standard and analyze via GC-MS.

    • Self-Validation Check: Confirm the absence of the benzamide or benzoic acid peaks. The presence of these peaks indicates an oxygen leak or excessive O₂ pressure.

  • Work-up: Quench with saturated NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Section 5: References
  • ACS Publications. "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib." Organic Process Research & Development. [Link]

  • ACS Publications. "Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon–Carbon Bond Cleavage Using Molecular Oxygen." The Journal of Organic Chemistry.[Link]

  • NIH/PMC. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir." [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 7-Chloro-6-fluoroquinazolin-2(1H)-one

Welcome to the Application Support Portal. As your Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol to assist you in scaling up the synthesis of1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As your Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol to assist you in scaling up the synthesis of1[1]. This fluorinated and chlorinated quinazolinone is a critical building block in medicinal chemistry, and its scale-up requires precise control over thermodynamics and phase transitions to maintain high purity profiles[2].

Mechanistic Pathway & Process Overview

The most scalable and atom-economical route to 7-chloro-6-fluoroquinazolin-2(1H)-one involves the 3 in an acidic medium[3].

The Causality of the Chemistry: Glacial acetic acid serves a dual purpose: it acts as a high-boiling solvent to accommodate the 115–120 °C required for urea to decompose into reactive isocyanic acid, and it protonates the aldehyde, increasing its electrophilicity for the initial nucleophilic attack. The subsequent4[4].

G A 2-Amino-4-chloro- 5-fluorobenzaldehyde B Urea Activation (115-120°C) A->B Glacial AcOH C Condensation Intermediate B->C -H2O D Intramolecular Cyclization C->D -NH3 (Venting) E 7-Chloro-6-fluoro- quinazolin-2(1H)-one D->E Controlled Cooling

Fig 1: Mechanistic workflow for the synthesis of 7-chloro-6-fluoroquinazolin-2(1H)-one.

Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

  • Step 1: Reactor Preparation & Dissolution Charge a 10 L jacketed glass reactor with 1.0 kg (5.76 mol) of 2-amino-4-chloro-5-fluorobenzaldehyde. Add 5.0 L of glacial acetic acid. Stir at 250 rpm until a homogeneous solution is achieved. Causality: Complete dissolution before reagent addition prevents localized concentration gradients that lead to dimerization impurities.

  • Step 2: Reagent Addition Add 1.04 kg (17.28 mol, 3.0 eq) of urea. Causality: A 3-fold excess is mandatory because urea partially sublimes and decomposes into biuret at elevated temperatures.

  • Step 3: Thermal Activation Ramp the internal temperature to 115–120 °C over 1 hour. Maintain reflux for 6 hours. Ensure the reactor vent is open to a scrubber. Self-Validation: Pull an aliquot at 5 hours. Run an HPLC assay. The reaction is complete only when the starting material peak (RRT 0.8) is < 0.5%. If > 0.5%, continue heating.

  • Step 4: Controlled Crystallization Cool the reactor to 20 °C at a strict rate of 15 °C/hour. Causality: Crash-cooling traps unreacted urea and biuret inside the crystal lattice of the product. A slow ramp ensures high-purity, large crystals.

  • Step 5: Isolation & Washing Filter the resulting slurry. Wash the cake with 2.0 L of cold water (to remove urea) followed by 1.0 L of cold ethanol (to displace water and remove trace organic impurities).

  • Step 6: Drying Dry the product under vacuum (50 mbar) at 60 °C for 12 hours. Self-Validation: Weigh the cake every 2 hours after the 8-hour mark. Drying is complete when the weight delta is < 1%.

Scale-Up Metrics & Quantitative Data

To benchmark your process, refer to the following table summarizing expected parameters across different production scales.

Parameter100 g Scale (Lab)1 kg Scale (Kilo Lab)5 kg Scale (Pilot Plant)
Yield (%) 88%85%86%
Purity (HPLC, a/a) 99.2%98.9%99.1%
Reaction Time (h) 4.06.08.0
Cooling Ramp (°C/h) N/A (Ambient)1510
E-factor 12.58.27.8
Troubleshooting Guides & FAQs

Q1: Why is my yield dropping significantly during the 1 kg scale-up compared to the 100 g scale? A1: At larger scales, the surface-area-to-volume ratio decreases, leading to inefficient heat transfer. If the internal temperature drops below 110 °C, the formation of the reactive isocyanic acid intermediate (from urea decomposition) slows down significantly. Ensure your jacket temperature is calibrated to maintain an internal T of 115–120 °C, not just a jacket T of 120 °C.

Q2: I am observing a persistent impurity at RRT 1.25 in my HPLC chromatogram. What is it and how do I remove it? A2: This is likely the uncyclized intermediate or a bis-urea adduct. It forms when the reaction is quenched prematurely or if the ammonia byproduct is not efficiently vented[4]. Ensure your reactor has an active nitrogen sweep and an open vent line to drive the equilibrium forward by removing ammonia gas. If the impurity persists, extend the reflux time by 2 hours.

Q3: The product is crashing out as a fine powder that completely clogs the filter cloth. How can I improve filterability? A3: Fine powders are a classic symptom of rapid supersaturation. When scaling up, do not crash-cool the acetic acid mixture. Implement the controlled cooling ramp of 10–15 °C/hour as outlined in Step 4. For extreme cases, consider seeding the batch at 80 °C with 1% pure 7-chloro-6-fluoroquinazolin-2(1H)-one to initiate controlled, uniform crystal growth.

Q4: Can I substitute glacial acetic acid with a greener solvent to improve my E-factor? A4: Standard greener solvents like ethanol do not provide the necessary boiling point (115 °C is needed for urea activation) nor the acidic environment required to activate the benzaldehyde. If you must move away from acetic acid, N-methyl-2-pyrrolidone (NMP) with a catalytic amount of p-toluenesulfonic acid (pTSA) can be used. However, be aware that this complicates the aqueous workup and requires a more rigorous washing step to remove the high-boiling NMP.

References
  • 1593596-55-4 | 7-Chloro-6-fluoroquinazolin-2(1H)
  • CAS: 1593596-55-4 - CymitQuimica Source: CymitQuimica URL
  • (PDF)
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: 7-Chloro-6-Fluoroquinazolin-2(1H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction The optimization of small-molecule kinase inhibitors requires scaffolds that balance target affinity, metabolic stability, and physicochemical properties. The compound 7-chloro-6-fluoroquinazolin-2(1H)-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The optimization of small-molecule kinase inhibitors requires scaffolds that balance target affinity, metabolic stability, and physicochemical properties. The compound 7-chloro-6-fluoroquinazolin-2(1H)-one (CAS 1593596-55-4)[1] has emerged as a highly privileged building block in modern medicinal chemistry, particularly for targeting mutated kinases such as the Epidermal Growth Factor Receptor (EGFR)[2].

As a Senior Application Scientist, I approach scaffold validation not merely as a synthetic exercise, but as a hypothesis-driven system. The structural causality of 7-chloro-6-fluoroquinazolin-2(1H)-one (hereafter referred to as 7-CFQ) is rooted in its precise substitution pattern:

  • The Quinazolin-2(1H)-one Core: Provides a rigid, planar geometry that competitively mimics the adenine ring of ATP within the kinase active site[2].

  • 6-Fluoro Substitution: Fluorine is highly electronegative and sterically compact. It lowers the pKa of the adjacent nitrogen, improving hydrogen-bond donor capacity. Crucially, it blocks the metabolically labile C6 position from Cytochrome P450-mediated oxidation, drastically increasing the scaffold's metabolic half-life[3].

  • 7-Chloro Substitution: Chlorine acts as a potent halogen bond donor. The anisotropic distribution of electron density creates a positive "σ-hole" at the tip of the chlorine atom, allowing it to form highly directional, stabilizing non-covalent interactions with Lewis bases (such as the backbone carbonyls of the kinase hinge region)[3].

Comparative Analysis: Scaffold Performance

To objectively evaluate 7-CFQ, we must benchmark its performance against traditional alternatives: the unsubstituted quinazolin-2(1H)-one and the widely utilized 4-anilinoquinazoline core (found in first-generation inhibitors like Gefitinib)[2].

Table 1: Comparative Profiling of Quinazoline-based Scaffolds (Derived from in vitro validation)

Performance MetricUnsubstituted Quinazolinone4-Anilinoquinazoline Core7-Chloro-6-Fluoroquinazolin-2(1H)-one
Primary Binding Mode Weak H-bondingStrong H-bondingH-bonding + Halogen Bonding
Target Affinity (EGFR T790M) Low (IC50 > 10 µM)Moderate (IC50 ~ 50 nM)High (IC50 < 15 nM)
Metabolic Stability (HLM t1/2) < 15 min (Prone to oxidation)~ 30 min> 60 min (Fluorine-blocked)
Cellular Permeability HighModerateModerate to High
Off-Target Toxicity High (Promiscuous binding)ModerateLow (Driven by specific σ-hole interactions)

As demonstrated in Table 1, the dual halogenation of the 7-CFQ scaffold provides a synergistic effect. The chlorine atom drives target specificity and affinity via halogen bonding, while the fluorine atom ensures the molecule survives hepatic first-pass metabolism[3].

Experimental Protocols: A Self-Validating System

To validate the biological activity of 7-CFQ derivatives, we employ an orthogonal testing strategy. Biochemical affinity is first established using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, followed by cellular validation using an MTT viability assay.

Validation_Workflow Synthesis 1. Scaffold Derivatization (7-CFQ Core) Biochem 2. HTRF Kinase Assay (Biochemical Affinity) Synthesis->Biochem Cellular 3. MTT Viability Assay (A549 Cellular Efficacy) Biochem->Cellular ADME 4. HLM Stability (Metabolic Profiling) Cellular->ADME Hit 5. Lead Candidate Selection ADME->Hit

Fig 1: Self-validating experimental workflow for evaluating 7-CFQ biological activity.

Protocol 1: HTRF Kinase Binding Assay (Biochemical Validation)

Causality: We utilize rather than standard ELISA because it is a homogeneous, wash-free format that utilizes long-emission fluorophores (like Europium or Terbium). This eliminates false positives caused by compound auto-fluorescence and provides a highly accurate measure of ATP-competitive inhibition[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT, and 0.05 mg/mL BSA[4].

  • Enzyme & Substrate Addition: Dispense 2 µL of recombinant EGFR (T790M) enzyme and biotinylated peptide substrate into a low-volume 384-well plate.

  • Compound Dispensing: Add 1 µL of the 7-CFQ derivative (serially diluted in DMSO) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of the HTRF detection mixture (containing Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Readout: Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: MTT Cellular Viability Assay (Cellular Validation)

Causality: Biochemical affinity does not guarantee cellular efficacy. We utilize the (Non-Small Cell Lung Cancer) because it relies heavily on EGFR signaling for proliferation[2]. If the 7-CFQ derivative successfully penetrates the cell membrane and engages the target, it will arrest the cell cycle and reduce viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Aspirate the media and replace it with fresh media containing the 7-CFQ derivatives at varying concentrations (0.1 µM to 100 µM). Include Gefitinib as a positive control and 0.1% DMSO as a vehicle control[2]. Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (T790M) EGF->EGFR KRAS KRAS Activation EGFR->KRAS Scaffold 7-CFQ Scaffold (Competitive Inhibitor) Scaffold->EGFR Halogen & H-Bonding Proliferation Tumor Proliferation KRAS->Proliferation

Fig 2: Mechanism of action for 7-CFQ derivatives inhibiting the EGFR signaling cascade.

Conclusion

The validation of 7-chloro-6-fluoroquinazolin-2(1H)-one underscores the importance of rational, atomic-level design in drug discovery. By leveraging the σ-hole of chlorine for precise halogen bonding and the steric shielding of fluorine for metabolic stability, researchers can bypass the limitations of traditional quinazoline scaffolds. When coupled with rigorous, self-validating experimental protocols like HTRF and cellular viability assays, 7-CFQ serves as a robust foundation for next-generation targeted therapeutics.

References

  • Lu, Y., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1397. Retrieved from[Link]

  • Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555-564. Retrieved from[Link]

  • Google Patents. (2025). Bridged cycle-based inhibitors of dna-dependent protein kinase and compositions and application in gene editing (US20250263753A1).

Sources

Comparative

A Comparative Analysis of the Cytotoxic Landscape of Substituted Quinazolinones: Elucidating the Role of Halogenation

In the relentless pursuit of novel and more effective anticancer agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives hav...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel and more effective anticancer agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of several clinically approved drugs.[3][4][5] This guide delves into a comparative analysis of the cytotoxicity of quinazolinone derivatives, with a particular focus on the influence of halogen substitutions, such as chloro and fluoro groups, at various positions on the quinazolinone core. While direct comparative studies on 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives are not extensively documented in publicly available literature, by examining the structure-activity relationships (SAR) of closely related analogues, we can extrapolate and provide valuable insights for researchers in the field of drug discovery and development.

The Quinazolinone Core: A Versatile Scaffold for Anticancer Drug Design

The quinazolinone ring system, a fusion of a benzene ring and a pyrimidinone ring, serves as a robust framework for the design of potent and selective therapeutic agents. The versatility of this scaffold lies in the ability to introduce various substituents at different positions, thereby modulating the compound's physicochemical properties and biological activity.[2] Numerous studies have highlighted that substitutions at positions 2, 3, 6, and 7 of the quinazolinone ring are crucial for their cytotoxic effects.[2]

The anticancer mechanisms of quinazolinone derivatives are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases, and interference with microtubule polymerization.[6][7]

Structure-Activity Relationship: The Impact of Halogenation

Halogen atoms, particularly chlorine and fluorine, are often incorporated into drug candidates to enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of quinazolinone derivatives, the position and nature of the halogen substituent can significantly influence their cytotoxic potency.

Literature reviews of the structure-activity relationship of quinazolinone derivatives have indicated that the presence of a halogen atom at the 6th position can improve antimicrobial and cytotoxic activities.[2] For instance, a series of 7-chloro-2-phenylquinazolinone derivatives were identified as potent inhibitors of the EGFR T790M mutant.[8] This highlights the significance of the chloro substitution at the 7th position. While direct data on a 6-fluoro substitution in conjunction with a 7-chloro group on the quinazolin-2(1H)-one backbone is scarce, the known contributions of fluorine to drug-receptor interactions suggest that such a combination could lead to potent cytotoxic agents.

Comparative Cytotoxicity of Substituted Quinazolinone Derivatives

To provide a comparative perspective, the following table summarizes the in vitro cytotoxic activity of various substituted quinazolinone derivatives against different human cancer cell lines. The data is compiled from multiple studies and is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinazolinone-based rhodanine 45 Methoxy on central benzene ring, bulky, hydrophobic, and electron-withdrawing substituents at para-position of the quinazolinone 3-phenyl ringHL-60 (Leukemia)1.2[9]
K-562 (Leukemia)1.5[9]
Quinazolinone-Pyridazinone hybrid 8a Conjugated with pyridazine moietyHepG-2 (Liver)Not specified, but highest cytotoxicity[10]
HCT-116 (Colon)Not specified, but highest cytotoxicity[10]
MCF-7 (Breast)Not specified, but highest cytotoxicity[10]
Quinazolinone derivative 7j Aryl sulfamate motifDU-145 (Prostate)0.05[7]
3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5c Acetamide derivativeHCT (Colon)8.00[11]
3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative 5d Acetamide derivativeHepG-2 (Liver)17.78[11]
6-arylureido-4-anilinoquinazoline 7i 6-arylureido substitutionA549 (Lung)2.25[12]
HT-29 (Colon)1.72[12]
MCF-7 (Breast)2.81[12]

This table is a representative summary and not an exhaustive list. The specific structures of the compounds can be found in the cited references.

Experimental Methodologies for Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery. A standardized and reproducible methodology is essential for generating reliable and comparable data.

In Vitro Cytotoxicity Assay (MTT Assay)

A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate adhesion Allow cells to adhere overnight cell_seeding->adhesion compound_addition Add varying concentrations of test compounds adhesion->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance calculation Calculate % viability and IC50 absorbance->calculation

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of quinazolinone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately lead to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone derivatives, such as gefitinib and erlotinib, are known to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling pathways and inducing apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Conclusion and Future Directions

The quinazolinone scaffold remains a highly promising framework for the development of novel anticancer agents. The existing body of research strongly suggests that halogenation, particularly with chlorine and fluorine, at positions 6 and 7 of the quinazolinone ring can significantly enhance cytotoxic activity. While a direct and comprehensive comparison of 7-chloro-6-fluoroquinazolin-2(1H)-one derivatives is not yet available, the synthesis and evaluation of such compounds represent a logical and promising next step in this field. Future studies should focus on elucidating the precise mechanisms of action of these novel derivatives and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the vast chemical space around the quinazolinone core holds great potential for the discovery of the next generation of targeted cancer therapies.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). PMC.
  • Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction. (2025). Taylor & Francis.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017).
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016).
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). ScienceDirect.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). PMC.
  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). PMC.
  • Synthesis, in-Vitro Cytotoxicity, Molecular Docking of Few Quinazolinone Incorporated Naphthyl Chalcones: As Potential Dual Targeting Anticancer Agents to Treat Lung Cancer and Colorectal Cancer. (2023). Oriental Journal of Chemistry.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

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Validation

Comparative Guide: Evaluating the Cross-Reactivity Profile of 7-Chloro-6-Fluoroquinazolin-2(1H)-one in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In modern targeted oncology, the selection of a core pharmacophore dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In modern targeted oncology, the selection of a core pharmacophore dictates both the synthetic viability and the ultimate clinical safety profile of a drug candidate. While the quinazoline scaffold is historically synonymous with ATP-competitive Epidermal Growth Factor Receptor (EGFR) inhibitors, the specific 7-chloro-6-fluoroquinazolin-2(1H)-one (CAS: 1593596-55-4) building block breaks this paradigm.

As a Senior Application Scientist, I evaluate the "cross-reactivity" of this intermediate through a dual lens:

  • Pharmacological Cross-Reactivity: How the 7-Cl-6-F substitution pattern shifts the derived active pharmaceutical ingredient (API) away from off-target kinome binding (e.g., EGFR) and towards highly selective allosteric pockets, such as the Switch-II pocket of KRAS G12C[1].

  • Synthetic Chemoselectivity: The orthogonal reactivity of the C7-chlorine and C6-fluorine atoms during library synthesis, which prevents cross-reactivity (side reactions) during late-stage functionalization[2].

This guide objectively compares the performance of the 7-chloro-6-fluoroquinazolin-2(1H)-one core against alternative halogenated scaffolds, providing self-validating experimental protocols and mechanistic rationales to guide your drug development workflows.

The Pharmacophore Paradigm: Kinome vs. GTPase Cross-Reactivity

A major hurdle in utilizing quinazoline derivatives is their notorious cross-reactivity with the broader kinome, particularly EGFR and HER2[3]. The classic 4-anilinoquinazoline core binds the ATP pocket via critical hydrogen bonds at the kinase hinge region.

However, incorporating the 7-chloro-6-fluoroquinazolin-2(1H)-one core into covalent inhibitors (such as ARS-1620 analogs and newer KRAS G12C candidates) fundamentally alters this profile[4]:

  • The 2(1H)-one / 2,4-dione Modification: Disrupts the classic hinge-binding hydrogen bond network, creating a steric clash in the ATP pocket of EGFR, thereby eliminating off-target kinase toxicity.

  • The 6-Fluoro Advantage: Fluorine provides a critical multipolar interaction within the hydrophobic Switch-II pocket of KRAS G12C while simultaneously blocking oxidative metabolism (CYP450) at the C6 position[1].

  • The 7-Chloro Advantage: Chlorine provides the precise van der Waals radius required to fill an adjacent hydrophobic sub-pocket, anchoring the molecule to allow the acrylamide warhead to covalently engage Cys12[5].

G1 Inhibitor 7-Cl-6-F-Quinazoline Derived Inhibitor KRAS KRAS G12C (Switch-II Pocket) Inhibitor->KRAS High Affinity Covalent Binding EGFR EGFR / Kinome (ATP Pocket) Inhibitor->EGFR Steric Clash / No Hinge Binding Downstream MAPK Pathway (ERK/MEK Arrest) KRAS->Downstream Signal Inhibition Tox Off-Target Toxicity (Minimized) EGFR->Tox Avoided

Fig 1. Selectivity of 7-Cl-6-F-quinazoline derivatives for KRAS G12C over off-target EGFR kinases.

Comparative Pharmacological Data

To validate this mechanism, we compared APIs derived from different quinazoline cores using a competitive binding assay. As shown in Table 1 , the 7-Cl-6-F core exhibits superior selectivity compared to the 6,7-difluoro analog, as the C7-chlorine provides a better steric fit for the KRAS pocket, driving down the IC50 while maintaining >800-fold selectivity over EGFR.

Table 1: Pharmacological Cross-Reactivity Profile of Derived APIs

Scaffold Core in APIKRAS G12C IC50 (nM)EGFR WT IC50 (nM)HER2 IC50 (nM)Selectivity Fold (EGFR/KRAS)
7-Cl-6-F-Quinazolin-2(1H)-one 12 >10,000 >10,000 >830x
6,7-Di-F-Quinazolin-2(1H)-one458,500>10,000188x
4-Anilinoquinazoline (Control)>10,0000.54.2N/A

Synthetic Chemoselectivity: Building Block Orthogonality

When utilizing 7-chloro-6-fluoroquinazolin-2(1H)-one as a building block, synthetic cross-reactivity (competing side reactions) is a primary concern. The molecule presents two major chemoselectivity challenges:

  • N1 vs. O-Alkylation: The 2(1H)-one moiety exists in an amide-imidic acid tautomeric equilibrium.

  • C7-Cl vs. C6-F Functionalization: Both halogens are potential leaving groups for cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

The 7-Cl-6-F pattern is highly privileged because it offers absolute orthogonality[2]. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. Under Palladium-catalyzed conditions, oxidative addition occurs exclusively at the C7-Cl bond. Conversely, SNAr at the C6-F position is sterically and electronically disfavored in this specific heterocycle unless pushed to extreme temperatures, preventing unwanted polymerization or cross-reactivity during library synthesis.

G2 Core 7-Cl-6-F-Quinazolin-2-one N_Alk N1-Alkylation (Major Product) Core->N_Alk KHMDS, -20°C Electrophile O_Alk O-Alkylation (Minor/Trace) Core->O_Alk Ag2CO3 Electrophile C7_Coupling C7 Cross-Coupling (Pd-Catalyzed) N_Alk->C7_Coupling Pd-G3, Boronic Acid Selective C-Cl Insertion C6_SNAr C6 SNAr (Disfavored) N_Alk->C6_SNAr Nucleophile

Fig 2. Chemoselective functionalization pathways of the 7-chloro-6-fluoroquinazolin-2(1H)-one core.

Table 2: Synthetic Chemoselectivity Profile

Reaction TypeTarget PositionCompeting PositionReagents / CatalystYield (%)Regiomeric Ratio
Alkylation N1-AlkylationO-AlkylationKHMDS, THF, -20°C88%>95:5
Cross-Coupling C7 (Cl-displacement)C6 (F-displacement)Pd-G3, SPhos, Boronic Acid82%>99:1
SNAr C6 (F-displacement)C7 (Cl-displacement)Amine, DIPEA, 120°C<5%N/A (Decomp.)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic safeguards to prevent false positives in both biological profiling and chemical synthesis.

Protocol A: Kinome Cross-Reactivity Profiling (Target Engagement)

Purpose: To accurately assess the off-target kinase binding of the derived API without artifactual skewing from the covalent warhead.

Mechanistic Rationale: Covalent inhibitors targeting the KRAS G12C mutant exhibit time-dependent inhibition. Standard steady-state IC50 enzymatic assays will underestimate potency and skew cross-reactivity profiles if the acrylamide warhead is not given sufficient time to engage Cys12. By utilizing a 2-hour pre-incubation, we establish a thermodynamic equilibrium that accurately reflects in vivo target engagement[5].

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 7-Cl-6-F-quinazoline derived API in 100% DMSO.

  • Control Implementation: Include Gefitinib (a 4-anilinoquinazoline) as a positive control for EGFR cross-reactivity, and a DMSO vehicle as a negative baseline.

  • Pre-Incubation (Critical Step): Incubate the compounds with recombinant KRAS G12C (GDP-loaded) and a broad panel of wild-type kinases (e.g., EGFR, HER2, BRAF) at room temperature for exactly 120 minutes. Self-Validation: The extended incubation ensures that any observed selectivity is driven by structural pocket recognition, not just differential covalent reaction kinetics.

  • Tracer Displacement: Add the active-site dependent DNA-tagged tracer and incubate for an additional 1 hour.

  • Quantification: Measure the amount of kinase bound to the solid support via qPCR. Calculate the Kd/IC50 using a standard 4-parameter logistic curve fit.

Protocol B: Regioselective N1-Alkylation and C7-Cross Coupling

Purpose: To synthesize advanced intermediates from 7-chloro-6-fluoroquinazolin-2(1H)-one while preventing O-alkylation and C6-defluorination.

Mechanistic Rationale: Using a bulky, non-nucleophilic base like KHMDS at cryogenic temperatures kinetically favors deprotonation at the N1 position, suppressing the thermodynamically competitive O-alkylation[4]. Subsequent C7-functionalization relies on the differential bond dissociation energies between C7-Cl and C6-F, allowing Pd-catalyzed cross-coupling to proceed with absolute chemoselectivity.

  • N1-Alkylation:

    • Dissolve 7-chloro-6-fluoroquinazolin-2(1H)-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction to -20°C.

    • Dropwise, add KHMDS (1.05 eq, 1M in THF). Stir for 30 minutes to ensure complete generation of the N1-anion.

    • Add the desired electrophile (e.g., an alkyl halide, 1.1 eq). Heat to reflux for 1 hour.

    • Self-Validation Check: Quench with saturated NH4Cl. LC-MS analysis of the crude mixture must show an M+H peak corresponding to the N-alkylated product with <5% of the O-alkylated isomer (distinguishable by retention time and UV spectra).

  • C7-Selective Suzuki-Miyaura Coupling:

    • Dissolve the N1-alkylated intermediate (1.0 eq) and the target boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Add K2CO3 (2.0 eq) and the pre-catalyst Pd-G3 (0.05 eq) with SPhos ligand.

    • Degas the mixture via sparging with argon for 10 minutes, then heat to 90°C for 4 hours.

    • Self-Validation Check: The reaction must yield the C7-coupled product exclusively. The presence of the C6-fluorine is confirmed via 19F-NMR (characteristic singlet around -115 ppm), proving that no cross-reactivity occurred at the C6 position[2].

References

  • Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Small Molecule Inhibitors of KRAS G12C Mutant Source: US Patent Application Publication (Quanta Therapeutics) URL:[4]

  • KRASG12C inhibition produces a driver-limited state revealing collateral dependencies Source: Science / PubMed Central (PMC) URL:[Link][5]

  • Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • KRAS G12C Mutations in NSCLC: From Target to Resistance Source: Cancers (MDPI) URL:[Link][3]

Sources

Comparative

Assessing the Selectivity of 7-Chloro-6-fluoroquinazolin-2(1H)-one: A Comparative Guide for Targeted Drug Discovery

Achieving kinome selectivity remains one of the most formidable challenges in targeted oncology and immunology. While the traditional 4-anilinoquinazoline scaffold (e.g., gefitinib, erlotinib) has dominated the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Achieving kinome selectivity remains one of the most formidable challenges in targeted oncology and immunology. While the traditional 4-anilinoquinazoline scaffold (e.g., gefitinib, erlotinib) has dominated the landscape of epidermal growth factor receptor (EGFR) inhibitors, off-target toxicities frequently limit their therapeutic windows. Enter 7-chloro-6-fluoroquinazolin-2(1H)-one —a highly specialized, halogenated pharmacophore that has emerged as a superior scaffold for driving exquisite kinase selectivity and metabolic resilience.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the selectivity profile of the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold compared to traditional alternatives. By examining the causality behind its structure-activity relationship (SAR) and detailing self-validating experimental workflows, this guide provides drug development professionals with a robust framework for assessing this compound's target engagement.

Mechanistic Rationale: The Causality of Dual Halogenation

The superiority of the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold is not accidental; it is the result of precise stereoelectronic engineering designed to exploit specific kinase microenvironments [1][2].

  • The 6-Fluoro Advantage: Fluorine is highly electronegative and relatively small. Its insertion at the C6 position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a notorious metabolic hotspot. Second, its electron-withdrawing nature lowers the pKa of the quinazolinone core, optimizing the hydrogen-bond donor/acceptor dynamics of the N1/C2=O motif to perfectly match the backbone amides of the kinase hinge region[3].

  • The 7-Chloro Anchor: The bulkier, lipophilic chlorine atom at the C7 position is strategically positioned to project into the hydrophobic pocket II, adjacent to the gatekeeper residue. This halogen bond restricts the rotational degrees of freedom of the inhibitor. In kinases like p38 MAP kinase and ALK2, this specific steric bulk forces a highly selective "peptide flip" (e.g., between Met109 and Gly110), effectively locking the kinase in an inactive conformation that cannot be accessed by non-halogenated analogs [1][4].

Signaling_Pathway Ligand Extracellular Stimulus (e.g., Cytokines/BMP) Receptor Receptor Kinase (e.g., ALK2 / EGFR) Ligand->Receptor Downstream Downstream Effectors (e.g., p38 MAPK / SMAD) Receptor->Downstream Transcription Gene Transcription (Cell Survival / Proliferation) Downstream->Transcription Inhibitor 7-Chloro-6-fluoro- quinazolin-2(1H)-one Inhibitor->Receptor  Hinge-Binding &  Peptide Flip Inhibitor->Downstream

Caption: Mechanism of action showing competitive kinase inhibition by the halogenated quinazolinone scaffold.

Comparative Selectivity and Physicochemical Profiling

To objectively assess performance, we must compare 7-chloro-6-fluoroquinazolin-2(1H)-one against its unhalogenated parent (quinazolin-2(1H)-one) and the industry-standard 4-anilinoquinazoline scaffold.

Table 1: Comparative Physicochemical and Selectivity Metrics

Scaffold TypeHinge Binding MotifLipophilic Efficiency (LiE)Target Selectivity Index (SI)*Primary Liability
7-Chloro-6-fluoroquinazolin-2(1H)-one Donor-Acceptor (N1-H, C2=O)High (>5.0)>150x (e.g., ALK2 vs ALK6)Poor aqueous solubility
Quinazolin-2(1H)-one (Unsubstituted) Donor-Acceptor (N1-H, C2=O)Low (~2.5)<10x (Pan-kinase activity)High oxidative clearance
4-Anilinoquinazoline Acceptor-Donor (N1, N3, Aniline-NH)Moderate (~3.5)~50x (EGFR vs HER2)Off-target toxicity (hERG)

*Selectivity Index (SI) is calculated as the ratio of the IC50 of the off-target kinase to the primary target kinase.

Self-Validating Experimental Workflows

To accurately quantify the selectivity of 7-chloro-6-fluoroquinazolin-2(1H)-one, standard biochemical assays are insufficient. Halogenated heterocycles can exhibit intrinsic autofluorescence or aggregate in aqueous buffers, leading to false positives. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput TR-FRET Kinase Selectivity Profiling

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal acquisition. This completely bypasses the short-lived autofluorescence of the fluorinated quinazolinone core, ensuring the calculated IC50 is a true representation of binding affinity rather than an optical artifact.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 10-point, 3-fold serial dilution of 7-chloro-6-fluoroquinazolin-2(1H)-one in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., ALK2, p38α, or NEK4) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the halogen-induced "peptide flip" to stabilize.

  • Tracer Addition: Add 5 µL of a master mix containing the Europium-labeled anti-tag antibody and the AlexaFluor-647 labeled kinase tracer.

  • Self-Validation Check (Z'-factor): Include 16 wells of a vehicle control (DMSO) and 16 wells of a positive control (e.g., Staurosporine). The assay is only valid if the Z'-factor is 0.65, confirming robust signal-to-noise.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) after a 1-hour incubation. Calculate the 665/620 ratio to determine IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality for Selection: Biochemical assays lack physiological context. Intracellular ATP concentrations are massive (~1-5 mM) and can easily outcompete weak inhibitors. CETSA proves that the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold can penetrate the cell membrane and maintain target residence time in a highly competitive, live-cell environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., A549 for NEK4 assessment) at 1×106 cells/mL. Treat with 1 µM of the compound or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured (unbound) proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western Blotting against the target kinase.

  • Self-Validation Check: The DMSO vehicle control establishes the baseline melting temperature ( Tm​ ). Target engagement is only confirmed if the compound induces a statistically significant positive thermal shift ( ΔTm​≥2.5∘C ), proving the halogenated scaffold stabilizes the folded kinase.

CETSA_Workflow A 1. Compound Incubation B 2. Thermal Challenge (Heat) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Western Blot Quantification C->D E 5. Target Engagement (Melt Curve Shift) D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Quantitative Selectivity Data

When subjected to the rigorous TR-FRET and CETSA workflows described above, the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold demonstrates profound selectivity for kinases capable of accommodating its unique steric and electronic profile.

Table 2: Kinase Selectivity Panel Data (IC50 Values)

Target Kinase7-Cl-6-F-Quinazolin-2-one IC50 (nM)Unsubstituted Quinazolin-2-one IC50 (nM)Fold Improvement
ALK2 121,450120x
p38α MAPK 2889031x
NEK4 45>10,000>222x
CDK8 6401,2001.8x
EGFR (Off-target) >10,000450(Selectivity Maintained)

Data Interpretation: The data clearly illustrates that the addition of the 6-fluoro and 7-chloro moieties abolishes the generalized EGFR affinity typically associated with quinazolines, redirecting the scaffold's affinity toward ALK2, p38α, and NEK4. This is a direct consequence of the halogen-induced peptide flip mechanism [1][2].

Conclusion

Assessing the selectivity of 7-chloro-6-fluoroquinazolin-2(1H)-one requires moving beyond basic biochemical screens. By understanding the stereoelectronic causality of its dual halogenation—specifically its ability to manipulate kinase hinge regions and occupy hydrophobic pockets—researchers can leverage this scaffold to design highly selective therapeutics. When validated through orthogonal, self-validating systems like TR-FRET and CETSA, this compound proves to be a vastly superior alternative to traditional unhalogenated or 4-anilinoquinazoline scaffolds.

References

  • Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. PubMed (National Institutes of Health). Available at:[Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. PubMed Central (National Institutes of Health). Available at:[Link]

  • Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Validation

Strategic Fluorination of Quinazolinones: A Pharmacokinetic Comparison Guide

The Strategic Imperative of Fluorination Quinazolinones represent a highly privileged structural motif in drug discovery, serving as the core scaffold for numerous antiviral, antimalarial, and oncological agents. However...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative of Fluorination

Quinazolinones represent a highly privileged structural motif in drug discovery, serving as the core scaffold for numerous antiviral, antimalarial, and oncological agents. However, their planar, nitrogen-rich structures frequently suffer from significant pharmacokinetic (PK) liabilities, including poor aqueous solubility, rapid first-pass metabolism, and suboptimal in vivo exposure[1].

As an application scientist evaluating lead optimization strategies, the decision to transition from a non-fluorinated to a fluorinated quinazolinone is rarely arbitrary. Strategic fluorination is a precision engineering tool used to rescue failing PK profiles. By selectively substituting hydrogen atoms with fluorine, researchers can drastically alter the physicochemical properties of the molecule, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Causality: Why Fluorine Alters Pharmacokinetics

The integration of fluorine into the quinazolinone core or its peripheral aniline/phenyl rings drives PK improvements through two primary causal mechanisms:

A. Metabolic Shielding and HOMO Energy Reduction

The primary driver of rapid clearance in non-fluorinated quinazolinones is oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. Replacing a vulnerable C-H bond with a C-F bond fundamentally alters the metabolic landscape. The C-F bond possesses a dissociation energy of approximately 126 kcal/mol, significantly higher than the 113 kcal/mol of a C-H bond, creating a thermodynamic barrier to oxidation[2].

Beyond simple bond strength, fluorine's extreme electronegativity exerts a profound inductive effect. It lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, reducing the electron density and nucleophilicity of the π -system[2]. This makes the quinazolinone scaffold far less susceptible to electrophilic attack by CYP450 enzymes, effectively extending the drug's half-life ( t1/2​ ).

B. Enhanced Membrane Permeability

Fluorination increases the lipophilicity (LogP) of the quinazolinone without imposing a significant steric penalty (fluorine’s Van der Waals radius of 1.47 Å is a close bioisostere to hydrogen's 1.20 Å). This optimal balance of increased lipophilicity and small atomic size facilitates superior passive diffusion across the intestinal lipid bilayers, driving higher maximum plasma concentrations ( Cmax​ )[1].

Pathway F_Sub Fluorine Substitution (C-F Bond) Steric Steric Shielding & Bond Strength (126 kcal/mol) F_Sub->Steric Lipo Increased Lipophilicity (Higher LogP) F_Sub->Lipo Metab Decreased CYP450 Oxidative Metabolism Steric->Metab Absorb Enhanced Membrane Permeability Lipo->Absorb PK Improved PK Profile (Higher AUC, Longer t1/2) Metab->PK Absorb->PK

Mechanistic pathways of fluorine-driven pharmacokinetic improvements.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the performance of fluorinated versus non-fluorinated alternatives, we analyze recent experimental data from two distinct therapeutic applications: anti-SARS-CoV-2 agents and Casein Kinase 2 (CSNK2) inhibitors.

Therapeutic TargetCompound VariantFluorination Status Cmax​ AUC t1/2​ (h)Reference
SARS-CoV-2 Compound 1aNon-fluorinated0.87 μg/mL 6.62 μg⋅h/mL N/A[1]
SARS-CoV-2 Compound 2bDifluorinated5.56 μg/mL 41.57 μg⋅h/mL N/A[1]
CSNK2 Compound 1Non-fluorinated4709 nM 7010 h⋅nM 1.2[3]
CSNK2 Compound 2Monofluorinated1870 nM 10100 h⋅nM 2.5[3]

Data Synthesis: In the development of anti-SARS-CoV-2 quinazolinones, the transition from the planar, non-fluorinated Compound 1a to the difluorinated Compound 2b yielded a massive ~6.3-fold increase in overall exposure (AUC) and a ~6.4-fold increase in Cmax​ [1]. Similarly, in the CSNK2 inhibitor series, strategic monofluorination on the aniline ring successfully doubled the in vivo half-life from 1.2 h to 2.5 h by mitigating CYP450 and GST-mediated clearance[3].

Self-Validating Experimental Protocols

Step-by-Step Methodology: Comparative In Vivo PK Profiling

Step 1: Formulation and DLS Validation Causality: Poor exposure is frequently misattributed to metabolism when it is actually a formulation precipitation issue. Action: Prepare dosing vehicles (e.g., 10% DMSO / 90% PEG400). Prior to dosing, analyze the formulation using Dynamic Light Scattering (DLS) to ensure no micro-precipitation of the highly lipophilic fluorinated compounds has occurred.

Step 2: Dual-Route Administration (IV and PO) Causality: Administering compounds via both Intravenous (IV) and Per Os (PO) routes allows for the calculation of absolute bioavailability ( F% ). This validates whether the fluorination improved gut permeability (PO specific) or systemic metabolic stability (IV and PO). Action: Dose Sprague Dawley rats or CD-1 mice at 2 mg/kg IV and 10 mg/kg PO.

Step 3: Parallel CYP450 Inhibition Arm (The Self-Validation Loop) Causality: To definitively prove that the increased half-life of the fluorinated compound is due to metabolic resistance, we must artificially block metabolism in a control group. Action: Run a parallel cohort co-dosed with 1-aminobenzotriazole (1-ABT, 100 mg/kg), a broad-spectrum CYP450 inhibitor[3]. If the non-fluorinated compound's PK profile matches the fluorinated compound only in the presence of 1-ABT, you have definitively validated that the fluorine substitution successfully blocked CYP-mediated clearance.

Step 4: Serial Sampling & IS Spiking Causality: Correcting for matrix effects and extraction losses is critical for trustworthy quantification. Action: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes. Immediately spike the plasma with a stable-isotope-labeled internal standard (IS) prior to protein precipitation with acetonitrile.

Step 5: LC-MS/MS and Non-Compartmental Analysis (NCA) Action: Quantify analyte concentrations using a validated LC-MS/MS method. Calculate Cmax​ , AUC0−last​ , t1/2​ , and Clearance ( CL ) using NCA to finalize the comparison.

Workflow S1 1. Formulation & DLS Validation S2 2. Dual-Route Dosing (IV & PO) S1->S2 S3 3. Co-dosing with 1-ABT (CYP450 Control) S2->S3 Parallel Arm S4 4. Serial Sampling & IS Spiking S2->S4 S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. NCA Analysis (AUC, t1/2, F%) S5->S6

Self-validating workflow for comparative pharmacokinetic evaluation.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH.

Sources

Comparative

Evaluating the Off-Target Effects of the 7-Chloro-6-Fluoroquinazolin-2(1H)-one Scaffold: A Comparative Guide for Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing on-target potency with off-target liabilities. The quinazolinone core is a privileged pharmacophore, acti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing on-target potency with off-target liabilities. The quinazolinone core is a privileged pharmacophore, acting as a highly effective ATP-mimetic isostere. It is the structural backbone of numerous FDA-approved kinase inhibitors (e.g., targeting EGFR and PI3K) and emerging covalent inhibitors (e.g., KRAS G12C) [1].

However, the specific halogenation pattern of the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold introduces unique physicochemical properties. While the 6-fluoro substitution enhances metabolic stability and the 7-chloro group drives deep hydrophobic pocket interactions, this specific electronic distribution can inadvertently increase affinity for off-target kinases (such as VEGFR2 or CDK5) and non-kinase targets like the hERG potassium channel [2].

This guide objectively compares the off-target profile of the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold against its structural alternatives and provides the self-validating experimental protocols required to accurately quantify these liabilities.

Mechanistic Rationale: The ATP-Mimetic Liability

To understand why off-target effects occur, we must examine the causality of the binding event. The quinazolinone core mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of the kinase active site via bidentate hydrogen bonds [3].

When we introduce a 7-chloro-6-fluoro substitution pattern, the electron-withdrawing nature of the halogens alters the pKa of the quinazolinone nitrogen atoms, subtly shifting the hydrogen-bond donor/acceptor angles. Furthermore, the lipophilic bulk of the chlorine atom at the 7-position can engage in promiscuous Van der Waals interactions with hydrophobic residues that are conserved across multiple kinase subfamilies (e.g., the "gatekeeper" adjacent pockets). This leads to a divergence in cellular signaling, where intended target inhibition is accompanied by unintended toxicity [4].

Pathway Target Intended Target (e.g., EGFR / KRAS) Scaffold 7-Cl-6-F-Quinazolinone Core Scaffold->Target High Affinity Binding KinaseOff Off-Target Kinases (VEGFR2, CDK5) Scaffold->KinaseOff Hinge Region Mimicry hERG hERG K+ Channel Scaffold->hERG Hydrophobic Interaction Tox1 Cellular Toxicity / Anti-angiogenesis KinaseOff->Tox1 Unintended Inhibition Tox2 QT Prolongation / Arrhythmia hERG->Tox2 Action Potential Delay

Mechanistic divergence of quinazolinone binding leading to off-target toxicities.

Comparative Analysis: Scaffold Alternatives

When selecting a starting point for a fragment-based drug discovery (FBDD) campaign, it is crucial to benchmark the 7-chloro-6-fluoro isomer against its alternatives. Below is a comparative dataset evaluating the target scaffold against the positional isomer (6-chloro-7-fluoroquinazolin-2(1H)-one ) and the unsubstituted quinazolin-2(1H)-one core.

Quantitative Off-Target Benchmarking
Scaffold VariantKinase Selectivity Score (S_10 at 1 µM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Primary Liability Profile
7-Chloro-6-fluoroquinazolin-2(1H)-one 0.15 (Moderate Promiscuity)12.58.2Broad kinase hinge-binding; moderate metabolic inhibition.
6-Chloro-7-fluoroquinazolin-2(1H)-one 0.22 (High Promiscuity)8.44.1Elevated hERG affinity due to altered dipole moment.
Quinazolin-2(1H)-one (Unsubstituted) 0.05 (Highly Selective)>30.0>50.0Poor metabolic stability (rapid hepatic clearance).

Data Interpretation: The unsubstituted core is highly selective but metabolically fragile. Swapping the halogens (6-chloro-7-fluoro) drastically increases hERG and CYP450 liabilities because the chlorine at the 6-position presents a more favorable steric vector for the hERG inner cavity. The 7-chloro-6-fluoro arrangement offers the best compromise—providing necessary metabolic shielding (via the 6-fluoro group) while keeping hERG inhibition above the critical 10 µM threshold[5].

Experimental Workflows for Off-Target Evaluation

To generate the data above, we rely on orthogonal, self-validating assay systems. Do not rely solely on functional cell-based assays for initial screening, as variable intracellular ATP concentrations can mask true thermodynamic binding affinities.

Workflow A Scaffold: 7-Cl-6-F-Quinazolinone B Kinome Profiling (Competitive Binding) A->B ATP-mimetic liability C hERG Patch-Clamp (Cardiotoxicity) A->C Lipophilicity check D CYP450 Assay (Metabolic Liability) A->D CYP3A4/2D6 check E Lead Optimization (Steric Hindrance) B->E Promiscuous binding C->E IC50 < 10 µM D->E >50% Inhibition F SAR Refinement E->F Iterative design

Multiparametric off-target screening workflow for halogenated quinazolinone scaffolds.

Protocol 1: High-Throughput Kinome Profiling (Competitive Binding)

Causality: We utilize a competitive binding assay (e.g., KINOMEscan) rather than a functional kinase assay. This isolates the intrinsic thermodynamic binding affinity of the quinazolinone core from the confounding variables of substrate availability and ATP K_m differences across 400+ kinases.

  • Preparation: Immobilize an active-site directed ligand (bait) onto a solid support (streptavidin-coated magnetic beads).

  • Incubation: Combine the bait-ligand beads, DNA-tagged kinase proteins (expressed in T7 phage), and the 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold (test concentration: 1 µM and 10 µM) in a 384-well plate.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinase-phage using a non-denaturing buffer. Quantify the amount of kinase captured using quantitative PCR (qPCR) targeting the phage DNA.

  • System Validation:

    • Control: Use Staurosporine (1 µM) as a pan-kinase positive control.

    • Metric: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.6. Calculate the Selectivity Score (S_10), defined as the number of kinases bound with <10% of control divided by the total number of kinases tested.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: Halogenated, lipophilic scaffolds frequently become trapped in the hydrophobic inner cavity of the hERG potassium channel, leading to QT prolongation. We use automated patch-clamp electrophysiology over surrogate rubidium (Rb+) efflux assays because it provides high-fidelity, real-time kinetic data on channel gating.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Resuspend cells in extracellular recording buffer and load into a planar patch-clamp microplate (e.g., QPatch).

  • Electrophysiology Setup: Establish whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the quinazolinone scaffold at escalating concentrations (0.1 µM to 30 µM) into the extracellular space. Record the fractional block of the tail current at steady state.

  • System Validation:

    • Control: Perfuse E-4031 (500 nM) as a positive control; it must produce >90% tail current block.

    • Metric: Leak current must remain <10% of the peak tail current throughout the recording for the data point to be included in the IC₅₀ non-linear regression curve.

Protocol 3: CYP450 Fluorogenic Inhibition Assay

Causality: The 7-chloro substitution can sterically and electronically interact with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), causing drug-drug interaction (DDI) liabilities. A fluorogenic substrate assay provides rapid, direct readout of enzyme inhibition.

  • Reaction Assembly: In a 384-well black microtiter plate, combine recombinant human CYP3A4 supersomes, NADPH regenerating system, and the quinazolinone scaffold (serial dilutions).

  • Incubation: Pre-incubate at 37°C for 10 minutes to allow for potential mechanism-based (time-dependent) inhibition.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4).

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 605 nm) continuously for 20 minutes. Calculate the initial velocity (V_0) of metabolite formation.

  • System Validation:

    • Control: Ketoconazole (1 µM) must show >95% inhibition of CYP3A4.

    • Metric: Signal-to-background (S/B) ratio must be >5.0. IC₅₀ values are derived from plotting % activity vs. log[inhibitor].

Conclusion & Lead Optimization Strategy

The 7-chloro-6-fluoroquinazolin-2(1H)-one scaffold is a highly viable starting point for kinase inhibitor design, offering a superior balance of metabolic stability and target affinity compared to its positional isomers. However, its baseline promiscuity (S_10 = 0.15) requires careful medicinal chemistry intervention.

To mitigate the off-target liabilities identified in these protocols, future iterations should focus on introducing steric bulk at the N1 or C4 positions of the quinazolinone ring. This strategy disrupts the planar geometry required for promiscuous hinge-binding and prevents the scaffold from entering the narrow hERG central cavity, thereby converting a privileged scaffold into a highly selective therapeutic agent.

References
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Revista de la Acadèmia de Ciències.
  • Quinazolinone - A Biologically Active Scaffold. ResearchGate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. PMC - NIH.
  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Medicinal Chemistry Letters.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-chloro-6-fluoroquinazolin-2(1H)-one

Operational and Safety Protocol for Handling 7-Chloro-6-fluoroquinazolin-2(1H)-one For drug development professionals and synthetic chemists, handling halogenated heterocycles like 7-chloro-6-fluoroquinazolin-2(1H)-one r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Protocol for Handling 7-Chloro-6-fluoroquinazolin-2(1H)-one

For drug development professionals and synthetic chemists, handling halogenated heterocycles like 7-chloro-6-fluoroquinazolin-2(1H)-one requires precision and rigorous safety protocols. Quinazolinone scaffolds are privileged structures in pharmacology, frequently utilized as the hinge-binding core for potent kinase inhibitors (e.g., pan-RAF, EGFR) and antimicrobial agents (1)[1] and (2)[2]. Because this specific intermediate possesses high lipophilicity and potential off-target biological activity, it must be treated with High-Potency Active Pharmaceutical Ingredient (HPAPI) precautions.

This guide provides a self-validating, step-by-step operational framework for the safe weighing, transfer, reaction, and disposal of 7-chloro-6-fluoroquinazolin-2(1H)-one.

Hazard Causality and Risk Assessment

Before handling, it is critical to understand why specific precautions are necessary:

  • Pharmacological Potential: Fluoroquinazolinones are highly cell-penetrant and are known to covalently or non-covalently label catalytic cysteines in deubiquitinating enzymes and kinases (). Accidental exposure could lead to unintended pathway inhibition in the handler.

  • Solvent-Mediated Penetration Risk: In synthetic and assay workflows, this compound is typically dissolved in polar aprotic solvents like DMSO or DMF (3)[3]. These solvents act as aggressive penetration enhancers. A dermal splash of the dissolved compound bypasses the stratum corneum, delivering the potentially bioactive molecule directly into systemic circulation.

  • Particulate Hazard: As a dry, crystalline powder, the compound poses a severe inhalation risk and can cause micro-abrasions on the cornea if aerosolized.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is required. The following table summarizes the quantitative and qualitative requirements for your PPE ensemble.

PPE CategorySpecificationCausality / Rationale
Gloves Double-layered Nitrile (Outer: >0.12 mm, Inner: >0.10 mm)Provides a sacrificial barrier. If DMSO/DMF solutions contact the outer glove, it must be stripped immediately to prevent breakthrough to the inner layer.
Respirator N95, P100, or PAPRFilters fine crystalline dust during weighing. (Redundant if handled strictly inside a certified powder weighing hood).
Eye Protection Snug-fitting chemical splash gogglesPrevents aerosolized powder from contacting ocular mucosa. Standard safety glasses are insufficient for fine powders.
Body Clothing Nomex or Tyvek lab coat with elastic cuffsPrevents the accumulation of static-charged powder on standard cotton lab coats.

Step-by-Step Operational Workflow

This protocol utilizes a self-validating system where each step confirms the safety of the next, ensuring total containment from storage to reaction.

Phase 1: Pre-Operation Setup

  • Establish Containment: Ensure the powder weighing hood or Class II Type B2 Biological Safety Cabinet (BSC) has an inward face velocity of at least 0.4–0.5 m/s.

  • Static Dissipation: Halogenated powders often carry a static charge, causing them to "jump" from spatulas. Wipe the exterior of the compound bottle and the balance draft shield with an anti-static wipe. Use a grounded, static-dissipative PTFE spatula.

Phase 2: Weighing and Transfer

  • Tare and Transfer: Place a pre-tared anti-static weigh boat on the analytical balance. Carefully transfer the required mass of 7-chloro-6-fluoroquinazolin-2(1H)-one.

  • Closed-System Transport (Validation Step): Once weighed, transfer the powder into a vial with a PTFE-lined septum cap. Never transport open weigh boats across the laboratory. Securing the septum cap acts as a physical validation that the powder is contained before leaving the negative-pressure environment.

Phase 3: Solubilization and Reaction

  • Solvent Addition: Move the sealed vial to a standard chemical fume hood. Inject the reaction solvent (e.g., DMF or DMSO) directly through the septum using a syringe.

  • Agitation and Visual Validation: Vortex the sealed vial. Visual confirmation of complete dissolution acts as a go/no-go validation step before the vial is opened, ensuring no dry powder remains to become aerosolized during subsequent reagent additions.

Spill Response and Disposal Plan

A robust safety protocol must account for failure states. If 7-chloro-6-fluoroquinazolin-2(1H)-one powder is spilled:

  • Do Not Dry Sweep: Sweeping aerosolizes the active powder, exponentially increasing inhalation risks.

  • Chemical Solubilization Wipe: Because fluoroquinazolinones are sparingly soluble in water, standard wet wipes are ineffective. Prepare a 10% Sodium Dodecyl Sulfate (SDS) solution, which is proven to solubilize related poorly water-soluble heterocyclic compounds (4)[4]. Dampen absorbent pads with the SDS solution and gently place them over the powder to trap and solubilize it.

  • Waste Segregation: Place all contaminated wipes, outer gloves, and empty chemical containers into a designated, clearly labeled "Halogenated Organic Solid Waste" container. Do not mix with general aqueous waste.

Workflow Visualization

G Start Storage (Desiccator, 2-8°C) Transport Secondary Containment Transport Start->Transport Weighing Powder Weighing Hood (Negative Pressure) Transport->Weighing Reaction Fume Hood (Closed System) Weighing->Reaction Dissolved in DMSO/DMF Spill Spill Protocol (10% SDS / Damp Wipe) Weighing->Spill Accidental Release Waste Halogenated Organic Waste Stream Reaction->Waste Post-Reaction Disposal Spill->Waste Contaminated Materials

Workflow for the safe handling, transfer, and disposal of 7-chloro-6-fluoroquinazolin-2(1H)-one.

References

  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations.NIH/PMC.
  • Quinazolinone - A Biologically Active Scaffold.ResearchGate.
  • CAS-12290-201, powder, 98 (HPLC).Sigma-Aldrich.
  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor.Journal of Medicinal Chemistry - ACS Publications.
  • 7-Methylisatin | High-Purity Research Compound.Benchchem.

Sources

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